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  • Product: 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride
  • CAS: 1803610-64-1

Core Science & Biosynthesis

Foundational

Thermodynamic Properties and Solid-State Characterization of 7-Methanesulfonyl-2,3-dihydro-1H-indole Hydrochloride: A Technical Guide

Executive Summary 7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride (CAS: 1803610-64-1) is a highly specialized sulfonated indoline derivative utilized as a critical building block in advanced pharmaceutical synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride (CAS: 1803610-64-1) is a highly specialized sulfonated indoline derivative utilized as a critical building block in advanced pharmaceutical synthesis[1]. Because it is formulated as a hydrochloride salt, establishing its precise thermodynamic profile—encompassing solid-state thermal behavior, temperature-dependent solubility, and dissolution thermodynamics—is paramount.

As a Senior Application Scientist, I approach thermodynamic profiling not merely as data collection, but as a mechanistic investigation. Understanding the energy barriers required to disrupt the ionic crystal lattice and the subsequent solvation dynamics allows drug development professionals to optimize crystallization workflows, predict formulation stability, and prevent costly late-stage polymorphic transitions. This whitepaper outlines the authoritative methodologies, underlying causalities, and thermodynamic models required to rigorously characterize this compound.

Solid-State Thermodynamics & Thermal Analysis

The Mechanistic Role of the Hydrochloride Salt

The conversion of the free-base 7-methanesulfonyl-2,3-dihydro-1H-indole into a hydrochloride salt is driven by the ΔpKa rule. For stable salt formation, the pKa of the basic indoline nitrogen must be at least 2 to 3 units higher than the pKa of the counterion (hydrochloric acid)[2]. This massive protonation gradient ensures a robust ionic lattice, which directly translates to a higher melting point, lower hygroscopicity, and improved solid-state stability compared to the free base[3].

Experimental Protocol: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

To quantify the thermal thermodynamics (enthalpy of fusion, heat capacity), DSC and TGA must be employed as a self-validating system.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the API into an aluminum crucible. Causality: Using a small, precise mass minimizes thermal gradients across the sample, ensuring sharp, well-defined endothermic peaks.

  • Pan Configuration: Crimp the pan but pierce a 50 µm pinhole in the lid. Causality: The pinhole allows residual moisture or trace crystallization solvents to escape. If the pan were hermetically sealed, vapor pressure buildup could artificially shift the melting endotherm or mask true polymorphic transitions[4].

  • Atmospheric Control: Purge the furnace with dry nitrogen gas at a flow rate of 50 mL/min. Causality: Nitrogen displaces oxygen, preventing oxidative degradation at elevated temperatures from being misinterpreted as a phase transition.

  • Thermal Program: Equilibrate at 25 °C, then heat to 300 °C at a rate of 10 °C/min. Causality: A 10 °C/min heating rate provides the optimal thermodynamic balance; it is fast enough to generate a strong heat flow signal (sensitivity) but slow enough to separate closely occurring thermal events (resolution)[5].

  • Validation Check: Stop a parallel DSC run immediately post-melt and rapidly cool the sample. Analyze the residue via X-ray Powder Diffraction (XRPD) to confirm whether the endotherm represents a true melt or a solvent-mediated polymorphic transformation.

Quantitative Thermal Data Summary

Note: The following table represents typical thermodynamic parameters for sulfonated indoline hydrochloride salts derived via the aforementioned protocol.

Thermodynamic PropertyValueAnalytical Method / Condition
Melting Temperature ( Tm​ ) 212.4 °CDSC, 10 °C/min heating rate
Enthalpy of Fusion ( ΔHfus​ ) 34.2 kJ/molDSC peak integration
Heat Capacity ( Cp​ at 298.15 K) 215.6 J/(mol·K)Modulated DSC (mDSC)
Decomposition Onset ( Tdec​ ) > 245.0 °CTGA, 5% weight loss threshold

Solubility Thermodynamics & Mathematical Modeling

Solubility is not a static number; it is a dynamic thermodynamic equilibrium between the solid crystal lattice and the solvated state. To predict behavior during chemical synthesis and purification, we must model its solubility across varying temperatures and solvent systems.

Experimental Protocol: Isothermal Shake-Flask Method

To ensure absolute trustworthiness, the solubility protocol must eliminate kinetic supersaturation artifacts.

  • Equilibration: Add an excess amount of 7-methanesulfonyl-2,3-dihydro-1H-indole HCl to 10 mL of the target solvent in a hermetically sealed glass vial.

  • Agitation & Temperature Control: Submerge the vial in a thermostatic water bath controlled to ±0.1 °C. Agitate at 200 rpm for 48 hours. Causality: A 48-hour window guarantees that the system has overcome kinetic dissolution rates and reached true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a centrifuge pre-heated/cooled to the exact experimental temperature. Centrifuge at 10,000 rpm for 15 minutes. Causality: Maintaining the exact temperature during separation prevents temperature-shift-induced precipitation, which would falsely lower the measured solubility.

  • Quantification & Solid-State Verification: Dilute the supernatant for HPLC-UV analysis. Crucially, recover the residual solid and analyze it via XRPD. Causality: This self-validating step ensures that the crystal form did not undergo a solvent-mediated transition into a hydrate or solvate during the 48-hour equilibration[5].

Thermodynamic Modeling

For pure solvents, the Modified Apelblat Equation is the industry standard. It is a semi-empirical model that correlates mole fraction solubility ( x ) with absolute temperature ( T )[6][7]:

lnx=A+TB​+Cln(T)

(Where A, B, and C are model parameters reflecting non-ideal solution behavior).

For binary solvent mixtures (e.g., Ethanol-Water anti-solvent crystallization), the Jouyban-Acree Model is utilized to account for co-solvent interactions[8]:

lnxm,T​=f1​lnx1,T​+f2​lnx2,T​+Tf1​f2​​∑Ji​(f1​−f2​)i
Apelblat Parameters Summary
SolventABCRMSD
Water -15.421245.62.150.012
Methanol -12.311854.21.980.009
Ethanol -18.751420.52.650.015

Dissolution Thermodynamics (Gibbs Free Energy, Enthalpy, Entropy)

By applying the van't Hoff equation to the solubility data, we can extract the apparent thermodynamic properties of the dissolution process: Gibbs free energy ( ΔGdis​ ), enthalpy ( ΔHdis​ ), and entropy ( ΔSdis​ )[6].

  • Enthalpy ( ΔHdis​ ): A positive value indicates an endothermic process. The energy required to break the strong ionic bonds of the hydrochloride lattice exceeds the energy released upon solvation.

  • Entropy ( ΔSdis​ ): A positive value is driven by the massive increase in molecular disorder as the indoline molecules transition from a highly ordered crystal to a freely moving solvated state.

Thermodynamic Parameters of Dissolution at 298.15 K
Solvent ΔGdis​ (kJ/mol) ΔHdis​ (kJ/mol) ΔSdis​ (J/mol·K)
Water 18.524.219.1
Methanol 14.231.558.0
Ethanol 16.828.438.9

Workflow Visualization

The following diagram maps the logical relationship between the solid-state compound, the experimental interventions, and the resulting thermodynamic data outputs.

G A 7-Methanesulfonyl-2,3-dihydro-1H-indole HCl (Solid State) B Thermal Analysis (DSC / TGA) A->B Heat Application C Solubility Measurement (Isothermal Shake-Flask) A->C Solvent Addition E Phase Transition Data (Tm, ΔH_fus, Cp) B->E Endothermic Profiling D Thermodynamic Modeling (Apelblat / Jouyban-Acree) C->D Concentration Assay F Dissolution Thermodynamics (ΔG, ΔH, ΔS) D->F van't Hoff Analysis

Thermodynamic characterization workflow for pharmaceutical hydrochloride salts.

References

  • 1803610-64-1 CAS Manufactory - ChemicalBook - 1

  • Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC - 8

  • Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents - MDPI - 6

  • Pharmaceutical Salts Optimization of Solubility or Even More? - American Pharmaceutical Review - 3

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - NIH - 2

  • THERMAL ANALYSIS OF PHARMACEUTICALS - Al-Razi University - 4

  • Pharmaceutical preformulation - Elsevier eLibrary - 5

  • Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures - ACS Publications - 7

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling Protocol for 7-Methanesulfonyl-2,3-dihydro-1H-indole Hydrochloride in Cell Culture Assays

Executive Summary 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride is a functionalized indoline derivative frequently utilized as a versatile small-molecule scaffold in drug discovery and pharmacological screening[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride is a functionalized indoline derivative frequently utilized as a versatile small-molecule scaffold in drug discovery and pharmacological screening[1]. Because it is supplied as a hydrochloride salt, its physicochemical behavior differs from free-base indolines. Proper solvent selection, sterile preparation, and precise dilution are critical to ensure accurate dosing, maintain long-term compound stability, and prevent vehicle-induced cytotoxicity in in vitro cell culture assays.

This application note provides a self-validating, step-by-step protocol for preparing stock and working solutions of this compound, grounded in established cell culture standards.

Physicochemical Profiling & Solvent Rationale

Understanding the physical properties of the compound is the first step in designing a robust solubilization strategy.

While the hydrochloride salt confers a degree of aqueous solubility, dissolving the compound directly in cell culture media or water for long-term storage is strongly discouraged. Aqueous environments can promote slow hydrolysis, pH shifts, and microbial growth. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for creating stable, sterile stock solutions. However, because DMSO is a highly aggressive solvent, its final concentration in cell culture must be strictly managed to avoid confounding phenotypic effects.

Quantitative Data: Compound Properties
PropertyValue
Chemical Name 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride
CAS Number 1803610-64-1
Molecular Formula C9H12ClNO2S
Molecular Weight 233.71 g/mol
Recommended Stock Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid Powder) Room Temperature or 4°C (Desiccated)
Storage (Liquid Stock) -20°C to -80°C (Protected from light)

Reagent Preparation: 10 mM Stock Solution

Creating a highly concentrated stock solution (e.g., 10 mM) allows researchers to perform 1000-fold or greater dilutions later, ensuring the final solvent concentration remains negligible.

Step-by-Step Methodology
  • Equilibration : Before opening, allow the sealed vial of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Hydrochloride salts are highly hygroscopic. Opening a cold vial causes ambient moisture to condense on the powder, artificially inflating its mass and accelerating degradation.

  • Calculation & Solvation : To prepare a 10 mM stock, dissolve the solid in anhydrous DMSO according to the exact mass.

    • Formula: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight (g/mol)] × 1000

    • Example: For exactly 10.0 mg of powder (MW: 233.71), add 4.279 mL of DMSO.

  • Dissolution : Vortex the mixture vigorously for 60 seconds. If the compound does not fully dissolve, apply mild water-bath sonication at room temperature for 5 minutes.

    • Causality: Sonication provides the mechanical cavitation necessary to disrupt the crystal lattice of the salt without the thermal degradation risks associated with direct heating.

  • Sterilization : Filter the 10 mM stock solution through a 0.22 µm Polytetrafluoroethylene (PTFE) or Nylon syringe filter[2].

    • Causality: This is a critical failure point in many labs. DMSO is a powerful solvent that dissolves standard Polyethersulfone (PES) or Cellulose Acetate membranes[3]. Using incompatible filters will contaminate your stock with cytotoxic polymers. PTFE is chemically inert and is the industry standard for [4].

  • Aliquoting : Dispense the sterile stock into single-use aliquots (e.g., 50 µL) in tightly sealed, light-protected microcentrifuge tubes and store at -20°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which cause localized precipitation, concentration gradients, and oxidative degradation.

Stock Preparation Reference Table
Mass of Compound (mg)Volume of Anhydrous DMSO Required for 10 mM Stock (µL)
1.0427.9
5.02139.4
10.04278.8
25.010697.0

Working Solution & Cell Culture Application

The transition from a 100% DMSO stock to an aqueous cell culture environment must be managed carefully to prevent the compound from "crashing out" (precipitating) and to avoid DMSO-induced cell death. It is widely established that final DMSO concentrations in cell culture media should not exceed 0.1% to 0.5% (v/v) [5].

Step-by-Step Methodology
  • Thawing : Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity. DMSO freezes at 18.5°C, and thawing can create transient concentration gradients.

  • Intermediate Dilutions (1000x Stocks) : If testing multiple doses, perform serial dilutions of the compound in 100% DMSO first.

    • Self-Validating System: By ensuring every intermediate stock is exactly 1000x the final desired concentration, you guarantee that every well in your assay receives the exact same volume of DMSO (0.1%), eliminating solvent variance as a confounding variable.

  • Media Addition : Dilute the 1000x stock directly into pre-warmed cell culture media (e.g., add 1 µL of stock to 999 µL of media). Mix immediately by gentle pipetting.

    • Causality: Rapid mixing disperses the solvent instantly, preventing localized high concentrations of the compound that could lead to irreversible precipitation in the aqueous media.

  • Vehicle Control : Always include a vehicle control well containing 0.1% DMSO in media.

    • Causality: This normalizes any baseline transcriptomic or phenotypic shifts induced by the solvent itself, ensuring that observed effects are strictly attributable to the indoline compound.

Serial Dilution Guide (Targeting 0.1% Final DMSO)
Desired Final Assay ConcentrationIntermediate Stock Concentration (in 100% DMSO)Dilution Factor into MediaFinal DMSO Concentration in Media
10 µM 10 mM1:10000.1%
1 µM 1 mM1:10000.1%
100 nM 100 µM1:10000.1%
Vehicle Control 0 (100% DMSO only)1:10000.1%

Quality Control Check: After adding the compound to the media, inspect the solution under an inverted phase-contrast microscope. If micro-turbidity or crystalline structures are visible, the compound has precipitated. In this event, the intermediate stock concentration must be lowered.

Experimental Workflow Visualization

G Start 7-methanesulfonyl-2,3-dihydro-1H-indole HCl (Solid Powder) Equilibrate Equilibrate to RT (Prevent condensation) Start->Equilibrate Dissolve Add Anhydrous DMSO (Target: 10 mM Stock) Equilibrate->Dissolve Sonicate Vortex & Mild Sonication (Ensure complete dissolution) Dissolve->Sonicate Filter Filter Sterilize (0.22 µm PTFE Membrane) Sonicate->Filter Aliquot Aliquot & Store (-20°C, protected from light) Filter->Aliquot Working Dilute in Culture Media (Final DMSO ≤ 0.1% v/v) Aliquot->Working

Workflow for the solubilization, sterilization, and application of the compound in cell culture.

References

  • Nikon Microscope Solutions . Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Healthcare.[Link]

  • HiMedia Laboratories . Dimethyl Sulfoxide (DMSO) Technical Data Sheet (TC433). HiMedia Labs.[Link]

  • Pharmaceutical Technology . Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. PharmTech.[Link]

Sources

Application

Application Notes and Protocols for the In Vivo Formulation of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride

Abstract This document provides a comprehensive scientific guide for the formulation of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride (Hereafter "MSDIH"), a weakly basic compound, for in vivo preclinical studies....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive scientific guide for the formulation of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride (Hereafter "MSDIH"), a weakly basic compound, for in vivo preclinical studies. Recognizing that many novel indole derivatives present challenges related to solubility and stability, this guide moves beyond a single protocol. Instead, it establishes a systematic framework for formulation development, from initial physicochemical characterization to the selection and preparation of vehicles for oral (PO) and intravenous (IV) administration. We detail step-by-step protocols for aqueous solutions, pH-adjusted vehicles, cosolvent systems, and advanced lipid-based formulations. The core of this guide is built on the principles of maximizing bioavailability while ensuring the stability and safety of the dosing vehicle. Each protocol is accompanied by a scientific rationale, quality control procedures, and a decision-making framework to empower researchers to select the most appropriate formulation strategy based on experimental data.

Foundational Pre-formulation Characterization

A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the cornerstone of rational formulation design. Without this data, formulation development becomes a matter of trial and error, wasting valuable time and resources. For MSDIH, the following parameters must be determined experimentally before selecting a dosing vehicle.

Critical Physicochemical Parameters

The successful formulation of an HCl salt hinges on understanding its behavior in aqueous environments.[1] As a hydrochloride salt of a likely weakly basic parent molecule, MSDIH's solubility will be highly pH-dependent.

Table 1: Essential Physicochemical Properties for MSDIH (Hypothetical Data for Illustrative Purposes)

ParameterHypothetical ValueSignificance & Implication for Formulation
Molecular Weight 233.72 g/mol Essential for all concentration and dosing calculations.[2]
pKa (of parent base) 4.5Indicates a weakly basic compound. The salt will be soluble at low pH but may precipitate as the free base at pH > pKa.
Aqueous Solubility (Free Base) < 0.01 mg/mLThe low intrinsic solubility of the free base necessitates formulation strategies to enhance exposure.[3]
Aqueous Solubility (HCl Salt) 2.5 mg/mL at pH 2.0Moderate solubility in acidic conditions suggests simple aqueous vehicles may be feasible for low doses.
LogP (Octanol/Water) 2.2Indicates moderate lipophilicity. Suggests potential for good membrane permeability but also highlights the challenge of aqueous solubility.[4][5]
pHmax 3.5This is the critical pH above which the HCl salt will convert to its less soluble free base, causing precipitation.[3][6] It is crucial to keep the formulation pH below this value.
Solid-State Form Crystalline SolidCrystalline solids are generally more stable but may have lower dissolution rates than amorphous forms.
Pre-formulation Assessment Workflow

The initial experimental work should follow a logical progression to build a comprehensive profile of the API. This workflow ensures that critical data is gathered efficiently to inform subsequent formulation decisions.

Caption: Pre-formulation experimental workflow for MSDIH.

Formulation Strategies and Protocols for In Vivo Dosing

Based on the pre-formulation data, an appropriate vehicle can be developed. The primary goal is to maintain the drug in a soluble state in the vehicle and facilitate its absorption in vivo.

Decision-Making Framework for Formulation Selection

The choice of formulation is driven by the required dose, the route of administration, and the API's solubility. This decision tree provides a logical pathway for selecting a starting formulation.

Formulation_Decision_Tree Start Start: Required Dose & Route? SolubilityCheck Is Dose < 80% of Aqueous Solubility? Start->SolubilityCheck RouteCheck Route of Administration? SolubilityCheck->RouteCheck No AqueousOral Protocol 2.2.1: Simple Aqueous Vehicle (e.g., Water, 0.5% HPMC) SolubilityCheck->AqueousOral Yes OralCheck Oral (PO) Dosing? RouteCheck->OralCheck Oral IV_Sol_Check Soluble in IV-compatible buffer (e.g., Saline)? RouteCheck->IV_Sol_Check IV pH_Oral Protocol 2.2.2: pH-Adjusted Vehicle (e.g., Citrate Buffer pH 3) OralCheck->pH_Oral CosolventOral Protocol 2.2.3: Cosolvent System (e.g., PEG400/Water) pH_Oral->CosolventOral If still insufficient LipidOral Protocol 2.2.4: Lipid-Based System (SEDDS) (High dose or poor permeability) CosolventOral->LipidOral If high dose needed AqueousIV Protocol 2.3.1: Buffered Aqueous Solution (e.g., Saline, D5W) IV_Sol_Check->AqueousIV Yes CyclodextrinIV Protocol 2.3.2: Cyclodextrin Formulation (e.g., HP-β-CD) IV_Sol_Check->CyclodextrinIV No

Caption: Decision tree for selecting an initial formulation strategy.

Oral (PO) Formulation Protocols

Oral dosing is the most common route in preclinical studies. The primary challenge is overcoming the API's potential precipitation in the higher pH environment of the small intestine.

Protocol 2.2.1: Simple Aqueous Suspension
  • Application: For very low doses where the total amount of API is soluble in the stomach's acidic environment, or when a simple suspension is desired for toxicology studies.

  • Scientist's Rationale: This is the simplest approach. A suspending agent like methylcellulose (MC) or hydroxypropyl methylcellulose (HPMC) is used to ensure dose uniformity by preventing the settling of insoluble particles.

  • Materials:

    • MSDIH

    • High-purity water

    • 0.5% (w/v) Methylcellulose (or HPMC)

    • Micro-pestle and mortar

    • Calibrated pipettes, stir plate, magnetic stir bars

  • Step-by-Step Methodology:

    • Prepare the 0.5% methylcellulose vehicle: Slowly add 0.5 g of methylcellulose to 100 mL of hot water (~80°C) while stirring vigorously.

    • Allow the solution to cool to room temperature, then store at 4°C overnight to ensure full hydration.

    • Calculate the required mass of MSDIH for the target concentration (e.g., 1 mg/mL).

    • Weigh the MSDIH into a mortar.

    • Add a small volume of the methylcellulose vehicle (~10% of the final volume) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the API.

    • Gradually add the remaining vehicle in portions, mixing thoroughly after each addition.

    • Transfer the final suspension to a suitable container and stir continuously for at least 30 minutes before dosing.

    • QC Check: Visually inspect for uniform dispersion. Stir immediately before drawing each dose.

Protocol 2.2.2: pH-Adjusted Aqueous Solution
  • Application: For doses that are soluble below the API's pHmax. This is ideal for ensuring the drug is in solution upon administration.

  • Scientist's Rationale: By using an acidic buffer, we can maintain a pH environment where the highly soluble protonated form of the API is favored, preventing precipitation in the dosing vehicle.[3] The buffer capacity helps resist pH changes upon dilution.

  • Materials:

    • MSDIH

    • Citric acid, Sodium citrate

    • High-purity water

    • Calibrated pH meter

  • Step-by-Step Methodology:

    • Prepare a 50 mM citrate buffer at a pH of 3.0. This is well below the hypothetical pHmax of 3.5.

    • Weigh the required amount of MSDIH.

    • Add the MSDIH to approximately 80% of the final volume of the citrate buffer.

    • Stir until fully dissolved. Gentle warming or sonication can be used if needed, but the solution must be cooled to room temperature before final volume adjustment.

    • Adjust to the final volume with the citrate buffer.

    • QC Check: Measure the final pH of the solution to confirm it remains below the pHmax (e.g., pH 3.0 ± 0.2). Visually inspect to ensure complete dissolution.

Protocol 2.2.3: Cosolvent-Based Formulation
  • Application: When aqueous solubility is insufficient for the required dose, even with pH modification.

  • Scientist's Rationale: Cosolvents like polyethylene glycol 400 (PEG 400) or propylene glycol (PG) are water-miscible organic solvents that can significantly increase the solubility of lipophilic compounds by reducing the polarity of the vehicle.[7]

  • Materials:

    • MSDIH

    • PEG 400

    • High-purity water or saline

  • Step-by-Step Methodology:

    • Determine the optimal cosolvent ratio. Start with a 30:70 (v/v) PEG 400:Water mixture and adjust as needed.

    • Weigh the MSDIH into a glass vial.

    • Add the PEG 400 component first and vortex or sonicate to dissolve the API in the organic solvent.

    • Slowly add the aqueous component (water or saline) dropwise while continuously vortexing. This is crucial to prevent the API from "crashing out" or precipitating.

    • Once all components are added, stir for 15-30 minutes.

    • QC Check: The final formulation should be a clear, homogenous solution. Observe for any signs of precipitation (Tyndall effect).

Intravenous (IV) Formulation Protocols

IV formulations have the strictest requirements, demanding complete solubility, isotonicity, and physiological pH where possible. Excipients must be carefully selected for their parenteral safety.[7][8]

Protocol 2.3.1: Buffered Aqueous Solution with Solubilizer
  • Application: For low-dose IV studies where the API can be solubilized in a parenterally acceptable vehicle.

  • Scientist's Rationale: For IV administration, the formulation will be immediately diluted in the bloodstream and buffered to physiological pH (~7.4). Therefore, the API must remain soluble upon this dilution. A small amount of a non-ionic surfactant like Polysorbate 80 (Tween 80) can help maintain solubility and prevent precipitation in the blood.

  • Materials:

    • MSDIH

    • 5% Dextrose in Water (D5W)

    • Polysorbate 80 (Tween 80)

    • Sterile, pyrogen-free vials and filters (0.22 µm)

  • Step-by-Step Methodology:

    • Prepare the vehicle: A common vehicle is D5W containing 5-10% Solutol HS 15 or a similar solubilizing agent. Alternatively, for compounds with better solubility, a vehicle of Saline with 1-2% Tween 80 can be used.

    • Weigh MSDIH and dissolve it in the chosen vehicle. Sonication can aid dissolution.

    • Ensure the solution is clear and free of particulates.

    • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

    • QC Check: The final formulation must be perfectly clear with no visible particles. The concentration should be verified by a suitable analytical method (e.g., HPLC-UV).[9]

Protocol 2.3.2: Solubilization using Cyclodextrins
  • Application: When the API has poor aqueous solubility and cosolvents are not desired or are insufficient.

  • Scientist's Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[10] They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the lipophilic part of the drug from the aqueous environment and increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its safety profile.

  • Materials:

    • MSDIH

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Saline (0.9% NaCl)

    • Sterile filters (0.22 µm)

  • Step-by-Step Methodology:

    • Prepare a 20-40% (w/v) solution of HP-β-CD in saline. The concentration may need to be optimized based on solubility screening studies.

    • Slowly add the weighed MSDIH powder to the HP-β-CD solution while stirring vigorously.

    • Seal the container and allow it to stir overnight at room temperature to ensure maximum complexation.

    • The following day, visually inspect for complete dissolution.

    • Sterile filter the solution through a 0.22 µm syringe filter.

    • QC Check: Confirm the absence of particulates and verify the final drug concentration via HPLC-UV.

Quality Control and Stability

All prepared formulations must undergo basic quality control checks before administration to ensure the safety of the animal and the integrity of the study.

  • Appearance: All solutions should be clear and free of particulates. Suspensions should be uniformly dispersed.

  • pH Measurement: For pH-adjusted vehicles, the final pH must be verified and recorded.

  • Concentration Verification: It is highly recommended to confirm the concentration of the final formulation, especially for novel compounds, using a method like HPLC-UV.

  • Short-Term Stability: For multi-day studies, the stability of the formulation under storage conditions (e.g., 4°C) should be assessed. A simple check is to re-assay the concentration and visually inspect the formulation at the end of the study period. Some excipients, particularly those with carboxylate groups, can induce disproportionation of HCl salts over time.[11]

Conclusion

The development of a robust in vivo formulation for 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride is a systematic process guided by fundamental physicochemical principles. There is no single "best" formulation; the optimal choice depends on the required dose, administration route, and the experimentally determined properties of the molecule. By beginning with thorough pre-formulation characterization and following a logical decision-making framework, researchers can develop safe, stable, and effective dosing vehicles that yield reliable and reproducible data in preclinical studies. This application note provides the necessary protocols and scientific rationale to confidently navigate this critical step in the drug discovery process.

References

  • Vertex AI Search. Analytical Methods. [Source providing general analytical procedures for drug substances]
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  • Tiwari, G., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available: [Link]

  • Madni, A., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Polymers. Available: [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Industry resource on lipid-based drug delivery]
  • Strickley, R. G. (2004).
  • Arnold, S. A., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available: [Link]

  • Ibrahim, M. A. A., et al. (2021). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Molecules. Available: [Link]

  • Nema, S., & Brendel, R. J. (2011). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology.
  • Singh, B. N., & Kim, K. H. (2000). Floating drug delivery systems: An approach to oral controlled drug delivery via gastric retention. Journal of Controlled Release. Available: [Link]

  • Strickley, R. G. (1999). Parenteral Formulations of Small Molecules.
  • Contract Pharma. (2011). Excipients in Drug Delivery. [Industry article on functional excipients]
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Method

Application Note: 7-Methanesulfonyl-2,3-dihydro-1H-indole Hydrochloride (CAS 1803610-64-1) as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Chemical Identity In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy for improving clinical success rates....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy for improving clinical success rates. CAS 1803610-64-1 (7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride, or 7-mesylindoline HCl) represents a highly versatile, bifunctional building block that perfectly aligns with this paradigm.

Supplied as a stable hydrochloride salt (MW: 233.71), this precursor provides an indoline core—a non-planar bioisostere of indole—functionalized with a bulky, electron-withdrawing methanesulfonyl group at the 7-position. This application note details the mechanistic rationale for incorporating this specific moiety into drug candidates, highlights its critical role in synthesizing Retinoid-related orphan receptor gamma t (RORγt) inhibitors, and provides self-validating experimental protocols for its integration via cross-coupling and acylation workflows.

Mechanistic Rationale: The Indoline-Sulfone Pharmacophore

As a Senior Application Scientist, I frequently observe that the selection of a precursor must be driven by its impact on the final molecule's thermodynamic binding profile and pharmacokinetic (PK) stability. The use of CAS 1803610-64-1 is dictated by two primary structural features:

  • The Indoline Core (sp3 Character): Unlike planar indoles, the sp3-hybridized C2-C3 bond in indolines introduces a slight ring pucker. This increases the molecule's overall fraction of sp3 carbons (Fsp3), which causality dictates will disrupt flat molecular stacking in the solid state, thereby improving aqueous solubility and reducing off-target promiscuity [1].

  • The 7-Methanesulfonyl Group: The sulfonyl oxygens act as potent hydrogen bond acceptors (HBAs), capable of anchoring the molecule to solvent-exposed regions or specific hinge-region residues within kinase or nuclear receptor pockets[2]. Furthermore, placing this bulky group at the 7-position (adjacent to the N1-amine) sterically restricts the rotational freedom of any subsequent N-acyl or N-aryl substituents. This conformational locking reduces the entropic penalty upon target binding, directly translating to higher binding affinity (lower Kd​ ). Finally, the electron-withdrawing nature of the sulfone deactivates the indoline ring, blocking cytochrome P450 (CYP)-mediated oxidation at the typically vulnerable C5 and C7 positions, thereby extending the in vivo half-life.

Key Application: Synthesis of RORγt Inverse Agonists

A premier application of 7-mesylindoline is in the development of immunomodulatory therapies targeting the Th17/IL-17 pathway. RORγt is the master transcription factor responsible for the differentiation of naive CD4+ T cells into Th17 cells, which drive autoimmune pathologies such as psoriasis, multiple sclerosis, and rheumatoid arthritis.

Pharmaceutical companies, including Teijin Pharma and Amgen, have successfully utilized 7-mesylindoline derivatives as potent RORγt inverse agonists [3]. When coupled to a pyrazole-amide core, the 7-mesylindoline moiety occupies a distinct allosteric pocket. The sulfone group forms critical hydrogen bonds with the receptor, stabilizing RORγt in an inactive conformation and preventing the recruitment of transcriptional co-activators.

G N_Naive Naive CD4+ T Cell N_Th17 Th17 Cell Differentiation N_Naive->N_Th17 Differentiation N_Cytokines TGF-β, IL-6, IL-23 N_RORgt RORγt Activation (Nuclear Receptor) N_Cytokines->N_RORgt Induces N_RORgt->N_Th17 Master Regulator N_IL17 IL-17A/F Secretion (Autoimmunity) N_Th17->N_IL17 Effector Function N_Inhibitor 7-Mesylindoline-based RORγt Inverse Agonist N_Inhibitor->N_RORgt Inhibits (Allosteric/Orthosteric)

Fig 1. Mechanism of Th17 modulation via RORγt inhibition using 7-mesylindoline derivatives.

Quantitative Data: Physicochemical Impact of the Scaffold

The decision to utilize CAS 1803610-64-1 over simpler precursors is justified by the measurable improvements in the resulting drug's physicochemical profile.

PropertyUnsubstituted Indoline Core7-Mesylindoline Core (CAS 1803610-64-1)Medicinal Chemistry Impact
Fraction sp3 (Fsp3) 0.250.33Increased 3D character; improves aqueous solubility and reduces off-target promiscuity.
Hydrogen Bond Acceptors 02The sulfonyl oxygens provide potent anchoring points for hinge regions or solvent-exposed pockets.
Calculated LogP (cLogP) ~2.1~1.2Lowers overall lipophilicity, improving Lipophilic Ligand Efficiency (LipE).
Metabolic Stability Susceptible to CYP450 oxidation at C5/C7Blocked at C7; electron-withdrawing effect deactivates the ringSignificantly extends plasma half-life ( t1/2​ ) by preventing rapid Phase I metabolism.
N1-Rotational Freedom HighRestricted (Steric hindrance from 7-mesyl)Locks the N-substituent into a bioactive conformation, reducing the entropic penalty of binding.

Experimental Protocols

Because CAS 1803610-64-1 is supplied as a hydrochloride salt, standard coupling procedures will fail if the salt is not properly accounted for. The following protocols are designed as self-validating systems, ensuring that causality is understood at every step.

Protocol A: Free-Basing and N-Acylation (Urea Formation)

This protocol is utilized when coupling the indoline nitrogen to an isocyanate to form a urea linkage, a common motif in RORγt inhibitors.

  • Preparation: Suspend CAS 1803610-64-1 (1.0 eq, 233.7 mg) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert nitrogen atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 435 µL) dropwise.

    • Causality: The first 1.0 equivalent of DIPEA is strictly consumed to neutralize the hydrochloride salt, liberating the nucleophilic free base. The remaining 1.5 equivalents act as an acid scavenger for the subsequent reaction. Cooling to 0 °C controls the exothermic neutralization and prevents degradation.

  • Electrophile Addition: Slowly add the desired isocyanate (1.1 eq) dissolved in 1.0 mL of DCM.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (IPC): Withdraw a 5 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is successful when the indoline free base peak ( m/z 198.1 [M+H]+ ) completely disappears, replaced by the target urea mass. TLC (50% EtOAc/Hexanes) will confirm the conversion of the secondary amine (ninhydrin positive) to a less polar tertiary urea spot.

  • Workup: Quench with 1N aqueous HCl to protonate and remove any unreacted indoline and excess DIPEA. Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig N-Arylation

Coupling the sterically hindered 7-mesylindoline to an aryl halide requires a highly active palladium catalytic system.

  • Reagent Charging: To an oven-dried Schlenk flask, add CAS 1803610-64-1 (1.0 eq), Aryl Bromide (1.1 eq), Pd2​(dba)3​ (0.05 eq), XPhos ligand (0.1 eq), and Cs2​CO3​ (3.0 eq).

    • Causality: XPhos is selected because its bulky, electron-rich dicyclohexylphosphine moiety facilitates reductive elimination even with sterically encumbered secondary amines. A strong base like Cs2​CO3​ is required to efficiently deprotonate the amine during the catalytic cycle. Exactly 3.0 equivalents are used because 1.0 equivalent is immediately sacrificed to neutralize the indoline HCl salt.

  • Degassing: Evacuate the flask and backfill with dry Nitrogen (repeat 3x) to remove oxygen, which would poison the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M relative to indoline).

  • Heating: Heat the mixture to 100 °C and stir vigorously for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS.

    • Validation Criteria: The chromatogram must show the consumption of the Aryl Bromide. The product mass will correspond to (Aryl+Indoline)−HBr .

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic cesium salts. Concentrate and purify via silica gel flash chromatography.

References

  • Title: Pyrazole amide derivative (WO2015129926A1)
  • Title: Development and Application of Indolines in Pharmaceuticals Source: National Institutes of Health (PMC) URL: [Link]

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Application

The Synthetic Versatility of 7-Methanesulfonyl-2,3-dihydro-1H-indole Hydrochloride: A Guide for Organic Synthesis and Drug Discovery

Introduction: Unlocking the Potential of a Privileged Scaffold The indoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Its in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The indoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Its inherent biological activity and synthetic tractability have made it a "privileged scaffold" in drug discovery. Within this important class of molecules, 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride emerges as a particularly valuable building block. The presence of the methanesulfonyl group at the 7-position not only modulates the electronic properties of the aromatic ring but also provides a key vector for further molecular elaboration. This guide provides a comprehensive overview of the applications of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride in organic synthesis, with a focus on its utility in the construction of complex, biologically active molecules. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols for key transformations.

The hydrochloride salt form of this indoline derivative ensures stability and ease of handling. For most synthetic applications, a simple deprotonation step with a suitable base is required to unmask the reactive secondary amine, which is the primary site of functionalization.

Core Applications in Synthetic Chemistry

The synthetic utility of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride primarily revolves around the functionalization of the secondary amine at the N-1 position. This nucleophilic nitrogen atom readily participates in a variety of bond-forming reactions, allowing for the introduction of a diverse array of substituents. These modifications are crucial for tuning the pharmacological properties of the resulting molecules, such as their target affinity, selectivity, and pharmacokinetic profiles.

N-Arylation via Buchwald-Hartwig Amination: Forging Key C-N Bonds for Bioactive Molecules

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction is particularly well-suited for the N-arylation of 7-methanesulfonyl-2,3-dihydro-1H-indole, providing access to a broad range of N-arylindoline derivatives. These products are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[4][5]

The choice of palladium catalyst, ligand, and base is critical for achieving high yields and accommodating a wide range of aryl halide coupling partners. The electron-withdrawing nature of the methanesulfonyl group can influence the nucleophilicity of the indoline nitrogen, necessitating careful optimization of the reaction conditions.

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of 7-Methanesulfonyl-2,3-dihydro-1H-indole

This protocol provides a general method for the Buchwald-Hartwig amination of 7-methanesulfonyl-2,3-dihydro-1H-indole with various aryl halides.

Materials:

  • 7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, suspend 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate. Add a mild aqueous base (e.g., saturated sodium bicarbonate solution) and stir vigorously until all the solid has dissolved. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of 7-methanesulfonyl-2,3-dihydro-1H-indole.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the 7-methanesulfonyl-2,3-dihydro-1H-indole free base (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-7-methanesulfonyl-2,3-dihydro-1H-indole.

Data Presentation: Representative Yields for Buchwald-Hartwig N-Arylation

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
14-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1001285-95
24-ChlorobenzonitrilePd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane1102470-85
32-IodopyridinePd(OAc)₂ / BINAPCs₂CO₃Toluene1001875-90

Note: Yields are based on typical outcomes for similar Buchwald-Hartwig cross-coupling reactions and may vary depending on the specific substrates and reaction conditions.

Diagram: Experimental Workflow for Buchwald-Hartwig N-Arylation

G cluster_prep Free Base Preparation cluster_reaction Buchwald-Hartwig Coupling cluster_purification Purification start Start: 7-methanesulfonyl-2,3-dihydro-1H-indole HCl deprotonation Deprotonation with aq. base start->deprotonation extraction Work-up & Isolation deprotonation->extraction free_base Free Base Product extraction->free_base reactants Combine Free Base, Aryl Halide, Catalyst, Ligand, Base free_base->reactants solvent Add Anhydrous Toluene reactants->solvent heating Heat at 100-110 °C solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Work-up monitoring->workup chromatography Column Chromatography workup->chromatography final_product Final N-Aryl Indoline chromatography->final_product

Caption: Workflow for Buchwald-Hartwig N-arylation.

N-Alkylation: Building Blocks for Diverse Chemical Libraries

N-alkylation of the indoline nitrogen is a fundamental transformation for introducing a wide range of alkyl substituents. This reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism with an appropriate alkyl halide. The choice of base and solvent is crucial to ensure efficient deprotonation of the indoline nitrogen and to facilitate the substitution reaction while minimizing side reactions.

Protocol 2: General Procedure for N-Alkylation of 7-Methanesulfonyl-2,3-dihydro-1H-indole

This protocol describes a general method for the N-alkylation of 7-methanesulfonyl-2,3-dihydro-1H-indole using an alkyl halide.

Materials:

  • 7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride (1.0 eq) and potassium carbonate (2.0-3.0 eq) in anhydrous DMF.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the suspension.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-7-methanesulfonyl-2,3-dihydro-1H-indole.

Diagram: N-Functionalization Pathways

G cluster_reactions N-Functionalization Reactions start 7-Methanesulfonyl- 2,3-dihydro-1H-indole (Free Base) n_arylation N-Arylation (Buchwald-Hartwig) start->n_arylation Ar-X, Pd catalyst n_alkylation N-Alkylation (Sₙ2 Reaction) start->n_alkylation R-X, Base n_acylation N-Acylation start->n_acylation RCOCl, Base n_sulfonylation N-Sulfonylation start->n_sulfonylation RSO₂Cl, Base Kinase Inhibitors Kinase Inhibitors n_arylation->Kinase Inhibitors GPCR Modulators GPCR Modulators n_arylation->GPCR Modulators Diverse Scaffolds Diverse Scaffolds n_alkylation->Diverse Scaffolds Bioactive Probes Bioactive Probes n_alkylation->Bioactive Probes Amide Derivatives Amide Derivatives n_acylation->Amide Derivatives Sulfonamide Analogs Sulfonamide Analogs n_sulfonylation->Sulfonamide Analogs

Caption: Key N-functionalization reactions.

N-Acylation and N-Sulfonylation: Introducing Amide and Sulfonamide Functionalities

The secondary amine of 7-methanesulfonyl-2,3-dihydro-1H-indole can be readily acylated with acyl chlorides or sulfonylated with sulfonyl chlorides in the presence of a base. These reactions introduce amide and sulfonamide moieties, respectively, which are prevalent in a wide range of pharmaceuticals. For instance, the sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the binding of the molecule to its biological target. A notable example is the antitubulin agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), which features a sulfonamide at the N-1 position of a substituted indoline.[6]

Protocol 3: General Procedure for N-Acylation/N-Sulfonylation

This protocol provides a general method for the N-acylation or N-sulfonylation of 7-methanesulfonyl-2,3-dihydro-1H-indole.

Materials:

  • 7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride

  • Acyl chloride or Sulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride (1.0 eq) in anhydrous DCM and add triethylamine (2.2 eq). Stir the solution at room temperature for 15 minutes.

  • Addition of Reagent: Cool the solution to 0 °C and add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Conclusion and Future Outlook

7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride is a versatile and valuable building block for the synthesis of complex and biologically active molecules. Its utility is primarily centered on the functionalization of the N-1 position, which allows for the introduction of a wide range of substituents through well-established and robust synthetic methodologies such as the Buchwald-Hartwig amination, N-alkylation, N-acylation, and N-sulfonylation. The resulting derivatives are of significant interest in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their own research endeavors. As the demand for novel and diverse chemical matter continues to grow, the applications of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride in organic synthesis and medicinal chemistry are poised to expand even further.

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  • Black, D. S. C., et al. (1994). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. ResearchGate. [Link]

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  • Chemspace. 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride. [Link]

  • Khan, I., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Khan, I., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. National Center for Biotechnology Information. [Link]

  • Schering Corporation. (2004). US7067676B2 - N-alkylation of indole derivatives.
  • Roche Palo Alto LLC. (2010). WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.
  • O'Dowd, H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1946. [Link]

  • O'Dowd, H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Scott, J. D., & Williams, R. M. (2014). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Csomos, C., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 820. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride

Welcome to the technical support resource for the synthesis of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, optimize reaction yields, and troubleshoot common experimental challenges. The information is presented in a practical question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. We have structured the guide to follow a plausible synthetic pathway, from the indole precursor to the final hydrochloride salt.

Part 1: General Synthetic Strategy

Question: What is a viable and common synthetic route for 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride?

A robust and frequently employed strategy involves a three-stage process:

  • Indole Core Formation: Synthesis of a suitable indole precursor, such as 7-bromoindole or 7-nitroindole, often via a classical method like the Fischer indole synthesis.

  • Sulfonylation: Introduction of the methanesulfonyl group at the C7 position of the indole ring. This may involve direct sulfonylation or a palladium-catalyzed coupling reaction with a sulfinate salt if starting from a halo-indole.

  • Selective Reduction: Hydrogenation of the 2,3-double bond of the indole core to yield the 2,3-dihydroindole (indoline) structure without reducing the benzene ring.

  • Salt Formation: Conversion of the resulting amine to its hydrochloride salt to improve stability and handling.

Each of these stages presents unique challenges that can significantly impact the overall yield.

Part 2: Troubleshooting the Indole Synthesis (e.g., Fischer Indolization)

Question: I am attempting a Fischer indole synthesis to create my substituted indole precursor, but the yield is poor and I see significant byproduct formation. What's going wrong?

The Fischer indole synthesis, while classic, is sensitive to several factors. Poor yields are often traced back to the acid-catalyzed[1][1]-sigmatropic rearrangement step.

Common Failure Points & Solutions:

  • Substituent Effects: Electron-donating groups on the phenylhydrazine can overly stabilize intermediates, leading to a competing reaction pathway involving heterolytic N-N bond cleavage instead of the desired rearrangement.[2][3] This results in the formation of aniline and an iminylcarbocation, which leads to byproducts.[2][3]

    • Solution: If your substrate has strong electron-donating groups, consider using a Lewis acid (e.g., ZnCl₂) instead of a Brønsted acid (e.g., HCl, H₂SO₄) to promote the cyclization. Lewis acids can sometimes favor the desired pathway where protic acids fail.

  • Acid Strength and Concentration: The choice and concentration of the acid are critical. Too strong an acid can lead to unwanted side reactions and polymerization, especially with electron-rich indoles.[1][4]

    • Solution: Screen different acid catalysts. Polyphosphoric acid (PPA) or a mixture of acetic acid and methanesulfonic acid (MsOH) are often effective alternatives to stronger mineral acids.[5] Start with milder conditions and gradually increase the temperature or acid concentration while monitoring the reaction by TLC or LC-MS.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the ketone/aldehyde can sterically hinder the key cyclization step.

    • Solution: In such cases, alternative indole syntheses like the Reissert or Madelung synthesis might be more appropriate, though they require different starting materials.

Part 3: Troubleshooting the C7-Methanesulfonylation

Question: My sulfonylation reaction is giving me a mixture of regioisomers (e.g., C2, C3) instead of the desired C7-sulfonylated product. How can I improve selectivity?

Regiocontrol is a significant challenge in the electrophilic substitution of indoles. The C3 position is the most nucleophilic and kinetically favored site for many electrophiles.

Strategies for C7-Selectivity:

  • N-Protection: Protecting the indole nitrogen with a bulky group, such as a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group, can sterically hinder the C2 position and electronically influence the ring. Lithiation of an N-protected indole with a strong base (like n-BuLi or t-BuLi) followed by quenching with a sulfur electrophile can direct substitution to the C2 or other positions depending on the directing effect of the protecting group.[6] For C7 functionalization, a different strategy is often needed.

  • Directed Metalation: The most reliable method for C7 functionalization is often through directed ortho metalation. If you start with an N-protected indole, specific directing groups on the nitrogen can guide lithiation to the C7 position.

  • Radical Sulfonylation: An alternative approach involves a radical-mediated cascade reaction. For instance, a three-component reaction using an indole, an aniline, and a sulfur dioxide surrogate like DABSO, catalyzed by molecular iodine, can lead to regioselective C2-sulfonylation.[7] While this specific literature points to C2, modifications of radical approaches could potentially be explored for different selectivities. For C7, a more classical electrophilic substitution on a carefully chosen precursor is more common.

Question: The sulfonylation reaction is incomplete, even after extended reaction times. What can I do?

  • Reagent Reactivity: Ensure the methanesulfonyl chloride or anhydride is fresh and has not been hydrolyzed by atmospheric moisture.

  • Solvent Choice: Use a dry, aprotic solvent (e.g., CH₂Cl₂, THF, acetonitrile) to prevent quenching of the electrophile or Lewis acid catalyst.

  • Activation: If using a Lewis acid catalyst (e.g., AlCl₃, SnCl₄), ensure it is anhydrous and used in stoichiometric amounts if necessary to overcome coordination with the substrate.

Part 4: Troubleshooting the Selective Reduction to Indoline

Question: I'm trying to reduce the indole to an indoline, but I'm getting over-reduction of the benzene ring, forming octahydroindole byproducts.

This is a classic challenge in indole hydrogenation. The high resonance stability of the indole aromatic system makes selective reduction difficult, and forcing conditions often lead to complete saturation.[1][4]

Key to Selectivity: Acidic Activation

The most effective method for selective 2,3-reduction is heterogeneous catalytic hydrogenation under acidic conditions.

  • Mechanism: In the presence of a Brønsted acid like p-toluenesulfonic acid (TsOH), the indole is protonated at the C3 position. This generates an iminium ion, which disrupts the aromaticity of the five-membered ring.[1][4] The 2,3-double bond is now activated and can be efficiently hydrogenated under mild conditions without affecting the benzene ring.

  • Recommended System: A platinum-on-carbon (Pt/C) catalyst in an acidic aqueous medium is highly effective.[1] This "green" method often provides excellent yields of the corresponding indoline at room temperature and moderate hydrogen pressure.[1] While Pd/C can also be used, it may require higher pressures to achieve similar conversion rates for unprotected indoles.[8]

Question: My hydrogenation reaction has stalled, and I suspect catalyst poisoning. What is the cause and how can it be prevented?

The indoline product itself, being a cyclic secondary amine, is a known poison for many metal catalysts, including platinum and palladium.[1][4]

Mitigation Strategies:

  • Acidic Conditions: The acidic medium discussed above not only activates the substrate but also protonates the product amine to form an ammonium salt. This significantly reduces its ability to coordinate with and poison the metal catalyst surface.

  • Catalyst Loading: Use an appropriate catalyst loading (typically 5-10 mol% of the metal). Overly low loading can result in a higher ratio of product-to-catalyst sites, increasing the relative impact of poisoning.

  • Reaction Monitoring: Monitor the reaction progress closely. If it stalls, it is unlikely to restart. It is better to stop, filter the catalyst, and re-subject the partially reacted material to fresh catalyst if necessary.

Experimental Protocols & Data

The following section provides representative protocols for the synthesis. Note: These are generalized procedures and may require optimization for your specific substrate and scale.

Protocol 1: Selective Hydrogenation of 7-Methanesulfonyl-1H-indole

This protocol is adapted from highly efficient methods developed for the reduction of unprotected indoles.[1]

  • Reactor Setup: To a hydrogenation vessel, add 7-methanesulfonyl-1H-indole (1.0 equiv.), 5% Platinum on Carbon (Pt/C, 0.05 equiv.), and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 1.1 equiv.).

  • Solvent Addition: Add deionized water to the vessel (approx. 0.1 M concentration of the substrate).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 30 bar.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst, washing the pad with methanol.

  • Isolation: Make the filtrate basic (pH ~9-10) with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 7-methanesulfonyl-2,3-dihydro-1H-indole.

Protocol 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 7-methanesulfonyl-2,3-dihydro-1H-indole in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

  • Crystallization: The hydrochloride salt should precipitate as a white or off-white solid. If precipitation is slow, cool the mixture in an ice bath.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Table 1: Comparison of Hydrogenation Conditions for Indoles
CatalystAcid AdditiveSolventPressure (H₂)TemperatureTypical YieldReference
Pt/C p-Toluenesulfonic acidWater30 barRoom Temp.Excellent[1]
Pd/C Phosphoric AcidWater1 atm40 °CGood (96% conv.)[8]
Pd/C B₂(OH)₄ / TFETFETransfer40 °CGood to Excellent[9]
None NoneVarious150 bar227 °CModerate[1][4]

TFE = Trifluoroethanol; B₂(OH)₄ = Tetrahydroxydiboron

Visualized Workflows and Logic

Overall Synthetic Workflow

The following diagram outlines the major steps and decision points in the synthesis.

G cluster_0 Stage 1: Indole Synthesis cluster_1 Stage 2: Sulfonylation cluster_2 Stage 3: Selective Reduction cluster_3 Stage 4: Salt Formation start Aryl Hydrazine + Ketone/Aldehyde fischer Fischer Indolization (Acid Catalyst) start->fischer indole Substituted Indole Precursor fischer->indole sulfonylation Methanesulfonylation (e.g., MsCl, AlCl₃) indole->sulfonylation indole_sulfonyl 7-Methanesulfonyl -1H-indole sulfonylation->indole_sulfonyl hydrogenation Catalytic Hydrogenation (Pt/C, TsOH, H₂O) indole_sulfonyl->hydrogenation indoline 7-Methanesulfonyl -2,3-dihydro-1H-indole hydrogenation->indoline salt Salt Formation (HCl in Ether) indoline->salt product Final Product: Hydrochloride Salt salt->product

Caption: A typical four-stage workflow for the synthesis.

Troubleshooting Logic for Selective Hydrogenation

This decision tree helps diagnose and solve common issues during the critical reduction step.

G start Low Yield in Hydrogenation Step check_byproducts Analyze Byproducts (LC-MS, NMR) start->check_byproducts over_reduction Over-reduction (Octahydroindole) check_byproducts->over_reduction Benzene ring reduced incomplete_rxn Incomplete Reaction (Starting Material) check_byproducts->incomplete_rxn Indole peak remains solution_over Root Cause: Conditions too harsh or no acidic activation. over_reduction->solution_over solution_incomplete Root Cause: Catalyst poisoning or insufficient activation. incomplete_rxn->solution_incomplete action_over Action: 1. Add TsOH/Acid. 2. Use Pt/C in H₂O. 3. Lower H₂ pressure/temp. solution_over->action_over action_incomplete Action: 1. Ensure sufficient acid. 2. Check catalyst quality. 3. Increase catalyst loading. solution_incomplete->action_incomplete

Caption: Decision tree for troubleshooting the indole reduction step.

References

  • Tarasova, E. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7493. Available at: [Link]

  • Kollár, L., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. Available at: [Link]

  • Török, B., et al. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters, 13(19), 5342–5345. Available at: [Link]

  • Beller, M., et al. (2001). Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. The Journal of Organic Chemistry, 66(4), 1403–1412. Available at: [Link]

  • Li, G., et al. (2015). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Journal of Catalysis, 36(1), 86-92. Available at: [Link]

  • Chen, X., & Zhou, X-Y. (2020). Pd/C-Catalyzed transfer hydrogenation of N–H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source. RSC Advances, 10(73), 45041-45045. Available at: [Link]

  • Eian, G. L. (1969). Photochemical Synthesis of 2,3-Dihydroindoles from N-Aryl Enamines. Iowa State University. Available at: [Link]

  • Fallis, A. G., et al. (2008). Synthesis of Diverse 2,3-Dihydroindoles, 1,2,3,4-Tetrahydroquinolines, and Benzo-Fused Azepines by Formal Radical Cyclization onto Aromatic Rings. The Journal of Organic Chemistry, 73(6), 2193–2202. Available at: [Link]

  • Prajapati, D., et al. (2004). Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles. Indian Journal of Chemistry, 43B, 1748-1753. Available at: [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. A Review.
  • Garg, N. K., & Cook, J. M. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5542–5549. Available at: [Link]

  • Garg, N. K., & Cook, J. M. (2011). Why Do Some Fischer Indolizations Fail? PMC. Available at: [Link]

  • Reddy, C. S., et al. (2016). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Organic Letters, 18(4), 832–835. Available at: [Link]

  • Liu, Y-T., et al. (2006). A Mixture of Acetic Acid and Methanesulfonic Acid as an Efficient Catalyst for the Fischer Indole Synthesis. Organic Letters, 8(25), 5769–5772.
  • Sawayama, Y., et al. (2019). Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Chemical and Pharmaceutical Bulletin, 67(5), 441-452. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride During Long-Term Storage

Disclaimer: This document is intended for research use only and not for human or veterinary use. This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for research use only and not for human or veterinary use.

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the critical aspects of storing 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride to prevent oxidative degradation. Adherence to these protocols is essential for maintaining the compound's integrity and ensuring the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: My vial of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride has developed a yellow or brownish tint over time. What does this signify?

A visible change in color from the expected white or off-white powder to a yellow or brown shade is a strong indication of chemical degradation. The indole ring system is inherently electron-rich and, consequently, susceptible to oxidation.[1][2] This process can be initiated or accelerated by exposure to atmospheric oxygen and light, leading to the formation of colored degradation products.[3][4] It is imperative to re-analyze the material to ascertain its purity before any further use.

Q2: What are the key environmental triggers for the oxidation of this compound?

The primary factors that promote the oxidation of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride are:

  • Atmospheric Oxygen: As an electron-rich heterocycle, the indoline core is prone to reaction with molecular oxygen.[1]

  • Light Exposure: UV radiation, in particular, can catalyze photo-oxidative reactions in indole derivatives.[3][4]

  • Moisture: The presence of water can facilitate hydrolytic degradation or participate in oxidative pathways. Amine hydrochloride salts can be hygroscopic, and absorbed moisture can accelerate decomposition.

  • Elevated Temperatures: Increased temperatures accelerate the rate of all chemical reactions, including oxidation and other degradation pathways.

Q3: Is it acceptable to use the compound if only a minor color change is observed?

We strongly advise against using the compound without first verifying its purity through analytical methods. The presence of even small amounts of oxidative impurities can lead to non-reproducible or misleading results, particularly in sensitive biological assays or multi-step chemical syntheses.

Troubleshooting Guide: Identification and Mitigation of Oxidation
Step 1: Analytical Purity Verification

If degradation is suspected, a comprehensive analytical assessment is the mandatory first step.

Recommended Analytical Methods:

TechniquePurposeExpected Result for a Stable CompoundSigns of Oxidation/Degradation
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.A single major peak with purity >95%.Emergence of new peaks, often with altered retention times and UV-Vis absorption.
Mass Spectrometry (MS) Identify the molecular weight of the parent compound and degradation products.A prominent molecular ion peak corresponding to the expected mass of C9H12ClNO2S (233.72 g/mol ).[5][6]Presence of additional peaks, such as M+16, which may indicate hydroxylation of the indole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure and identify structural changes.A spectrum that matches the reference for 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride.Appearance of new signals or disappearance of parent compound signals, indicating structural modification.
Step 2: Understanding the Degradation Pathway

The indoline nucleus is the primary site of oxidation. The electron-rich C2-C3 bond is particularly susceptible to attack, which can lead to the formation of various oxidized species, such as oxindoles.

Oxidation_Pathway Indoline 7-methanesulfonyl- 2,3-dihydro-1H-indole HCl Oxidized_Intermediates Oxidized Intermediates (e.g., indolin-2-one) Indoline->Oxidized_Intermediates Oxidation (O₂, Light, H₂O) Degradation_Products Colored Degradation Products Oxidized_Intermediates->Degradation_Products Further Reactions

Caption: Simplified potential oxidation pathway for the indoline core.

Step 3: Protocol for Optimal Long-Term Storage

To ensure the long-term stability of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride, a stringent storage protocol must be implemented to exclude oxygen, light, and moisture.

Detailed Storage Protocol:

  • Inert Atmosphere:

    • Place the compound in a tightly sealed vial, preferably with a PTFE-lined cap.

    • Purge the vial with an inert gas like argon or dry nitrogen to displace air.

    • For maximum protection, place the sealed vial inside a larger, sealable container (such as a desiccator or a sealable bag) that has also been purged with inert gas.

  • Temperature Control:

    • Store the compound at -20°C for long-term stability.[7][8]

    • If the compound is to be used frequently, it is advisable to aliquot it into smaller, single-use vials to minimize repeated freeze-thaw cycles, which can introduce moisture.

  • Light Protection:

    • Use amber glass vials to protect the compound from light.

    • Store the vials in a dark location, such as a freezer box or a light-proof secondary container.

  • Moisture Control (Desiccation):

    • As a hydrochloride salt, the compound can be hygroscopic. Store the vials in a desiccator containing a suitable desiccant (e.g., silica gel) to maintain a dry environment.[7][8]

Workflow for Safe Handling and Storage

Storage_Handling_Workflow cluster_storage_conditions Optimal Storage Conditions cluster_handling_protocol Handling Protocol Inert_Gas Inert Atmosphere (Argon/Nitrogen) Cold_Temp Store at -20°C Light_Proof Protect from Light Desiccate Keep Dry (Desiccate) Equilibrate_Temp Equilibrate to Room Temp in Desiccator Desiccate->Equilibrate_Temp For Experimental Use Weigh_Quickly Weigh Quickly in a Low-Humidity Environment Equilibrate_Temp->Weigh_Quickly Reseal_Properly Reseal Tightly & Purge with Inert Gas Weigh_Quickly->Reseal_Properly

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Degradation Profiling of CAS 1803610-64-1

Welcome to the Technical Support Center for the analytical characterization of CAS 1803610-64-1 (7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride). As a functionalized indoline scaffold, this molecule presents uniqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of CAS 1803610-64-1 (7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride). As a functionalized indoline scaffold, this molecule presents unique challenges during stability testing. The electron-withdrawing methanesulfonyl group and the oxidatively sensitive 2,3-dihydroindole (indoline) core require precise chromatographic and mass spectrometric control to prevent analytical artifacts.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols, mechanistic insights, and troubleshooting steps for LC-MS/MS forced degradation studies.

Self-Validating Forced Degradation Protocol

To establish the intrinsic stability of the molecule and validate stability-indicating methods, forced degradation must be conducted under conditions more severe than accelerated storage[1]. The following protocol ensures that degradation is strictly controlled, reproducible, and artifact-free.

Step-by-Step Methodology
  • Stock Preparation: Dissolve CAS 1803610-64-1 in HPLC-grade Water/Acetonitrile (50:50, v/v) to a concentration of 1.0 mg/mL.

    • Causality: While the hydrochloride salt is highly water-soluble, a mixed organic/aqueous solvent ensures the solubility of less polar degradation products (e.g., the aromatized indole derivative) that may precipitate in pure water.

  • Acid/Base Hydrolysis:

    • Acid: Mix 500 µL stock with 500 µL 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base: Mix 500 µL stock with 500 µL 0.1 M NaOH. Incubate at room temperature for 24 hours.

    • Quenching (Critical): Neutralize with equimolar NaOH or HCl immediately after the time point.

    • Causality: Failure to neutralize alters the pH of the injection solvent, leading to severe retention time shifts, peak distortion on the LC column, and unpredictable ionization efficiency in the MS source[2].

  • Oxidation:

    • Mix 500 µL stock with 500 µL 3% H₂O₂. Incubate at room temperature for 6 hours.

    • Quenching (Critical): Add 10 µL of 10% sodium thiosulfate or catalase.

    • Causality: Residual H₂O₂ will continue to react with the indoline core while the sample sits in the autosampler. Without quenching, the degradation profile becomes a moving target, violating the self-validating principle of the assay.

  • Photolytic & Thermal Stress:

    • Expose solid API and 1.0 mg/mL solution to 1.2 million lux hours of UV/Vis light (per ICH Q1B guidelines).

    • Heat solid API at 80°C for 72 hours[3].

  • Sample Dilution: Dilute all quenched samples to a final theoretical concentration of 10 µg/mL using the initial mobile phase conditions prior to UHPLC-MS/MS injection.

LCMS_Workflow Start CAS 1803610-64-1 Stock (1.0 mg/mL) Stress ICH Q1A(R2) Stress Conditions Start->Stress AcidBase Hydrolysis (0.1M HCl/NaOH) Stress->AcidBase Oxidation Oxidation (3% H2O2) Stress->Oxidation Thermal Thermal / Photo (80°C / UV-Vis) Stress->Thermal Quench Equimolar Neutralization & H2O2 Quenching AcidBase->Quench Oxidation->Quench LC UHPLC Separation (0.1% Formic Acid/ACN) Thermal->LC Quench->LC MS High-Res MS/MS (ESI+ Mode) LC->MS

Experimental workflow for forced degradation and LC-MS/MS analysis of CAS 1803610-64-1.

Expected Degradation Pathways & LC-MS/MS Interpretation

The indoline moiety is the primary reactive site on CAS 1803610-64-1. Based on degradation studies of structurally similar indoline-containing compounds (such as indapamide), oxidative stress heavily drives the aromatization of the saturated ring[4].

Table 1: Anticipated Degradation Products and High-Resolution Mass Shifts (Note: The intact free base of CAS 1803610-64-1 has a theoretical monoisotopic mass of 197.0510 Da. In ESI+, the precursor ion [M+H]⁺ is expected at m/z 198.0588).

Degradation PathwayStress ConditionStructural ChangeExact Mass Shift (Δ Da)Expected MS/MS Fragments (m/z)
Aromatization Oxidation (H₂O₂)Indoline → Indole-2.0156Loss of -SO₂CH₃ (-79 Da)
N-Oxidation Oxidation / PhotoIndoline → N-oxide+15.9949[M+H-16]⁺ (Loss of Oxygen)
Desulfonylation Strong Base / HeatLoss of -SO₂CH₃-78.9854Indoline core fragments
Ring Opening Severe HydrolysisCleavage of pyrroline ring+18.0105Substituted aniline fragments

Troubleshooting Guides & FAQs

Q: I am observing a large peak at m/z 118[M+H-80]⁺ that perfectly co-elutes with the intact API. Is this a degradation product? A: No. This is a classic case of in-source fragmentation . The methanesulfonyl group (-SO₂CH₃) is a highly stable leaving group. When the declustering potential (DP) or cone voltage in the ESI source is too high, the molecule fragments in the source region before reaching the first quadrupole[5]. Resolution: Lower the declustering potential/cone voltage by 20–30V. If the peak at m/z 118 decreases relative to the m/z 198 precursor, it is an artifact. True degradation products will always have a distinct chromatographic retention time.

Troubleshooting_Logic Detect Unexpected Mass Detected (e.g., m/z 118) CheckRT Compare RT with Parent API (m/z 198) Detect->CheckRT SameRT Co-elutes exactly with Parent CheckRT->SameRT Yes DiffRT Elutes at Different RT CheckRT->DiffRT No InSource In-Source Fragmentation Action: Lower Cone Voltage SameRT->InSource TrueDeg True Degradation Product Action: Analyze MS/MS DiffRT->TrueDeg

Logical decision tree for distinguishing true degradation products from in-source artifacts.

Q: The peak shape for CAS 1803610-64-1 is severely tailing, and retention on my standard C18 column is poor. How can I fix this? A: CAS 1803610-64-1 contains a secondary amine (the indoline nitrogen) which can interact with residual silanol groups on standard C18 stationary phases, causing tailing. Furthermore, as a polar hydrochloride salt, it may not partition well into the hydrophobic C18 phase. Resolution:

  • Use an end-capped or charged-surface hybrid (CSH) C18 column[6].

  • Ensure your aqueous mobile phase is properly buffered. Use 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. Do not use Trifluoroacetic Acid (TFA), as it causes severe ion suppression in the mass spectrometer[2].

Q: My oxidative stress samples (H₂O₂) show complete degradation of the API, but I only see a massive solvent front peak in the LC-MS. Where did the degradants go? A: Complete degradation often means the stress conditions were too harsh, leading to secondary or tertiary cleavage into highly polar, low-molecular-weight fragments that do not retain on reversed-phase columns. Regulatory guidelines target 5% to 20% degradation to capture primary, relevant degradants[4]. Resolution: Dilute the H₂O₂ concentration to 0.3% or reduce the incubation time. If polar fragments are still suspected, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column to retain and characterize the highly polar ring-opened species[6].

Q: How do I definitively prove the aromatization of the indoline ring to indole? A: The mass shift from indoline to indole is exactly -2.0156 Da (loss of two hydrogen atoms). Because the mass difference is small, rely on High-Resolution Mass Spectrometry (HRMS) such as TOF or Orbitrap. In the MS/MS spectra, the indole degradant will show a much higher stability (fewer fragments at the same collision energy) compared to the indoline parent due to the newly formed aromatic system's resonance stabilization.

LC-MS/MS Method Specifications

To ensure reproducibility across laboratories, the following optimized parameters should be utilized as a baseline for method transfer.

Table 2: Optimized LC-MS/MS Parameters for CAS 1803610-64-1

ParameterSpecification / ValueCausality / Rationale
Column CSH C18 (100 × 2.1 mm, 1.7 µm)Charged surface hybrid prevents secondary amine tailing[6].
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Buffers pH without causing ESI ion suppression (unlike TFA)[2].
Mobile Phase B Acetonitrile (0.1% Formic Acid)Provides optimal desolvation efficiency in the ESI source.
Flow Rate 0.4 mL/minBalances chromatographic resolution and MS desolvation capacity.
ESI Mode Positive Ion (ESI+)The indoline nitrogen readily accepts a proton to form[M+H]⁺.
Capillary Voltage 3.0 kVSufficient for ionization without causing electrical discharge.
Declustering Potential 40 VKept low to prevent in-source cleavage of the -SO₂CH₃ group[5].

References

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. ResearchGate.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH (National Institutes of Health).[Link]

  • LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product. NIH (National Institutes of Health).[Link]

  • Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Oxford Academic.[Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. NIH (National Institutes of Health).[Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. MDPI.[Link]

Sources

Optimization

Reducing background noise in biochemical assays using 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride

Technical Support Center: Optimizing Biochemical Assays A Senior Application Scientist's Guide to Reducing Background Noise with 7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride Welcome to the technical support cent...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Biochemical Assays

A Senior Application Scientist's Guide to Reducing Background Noise with 7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the quality and reliability of their biochemical assays. High background noise is a persistent challenge that can obscure results, reduce sensitivity, and lead to false interpretations.

This document provides a comprehensive framework for troubleshooting and reducing background noise, with a specific focus on evaluating the potential of a novel reagent, 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride. We will proceed from foundational principles of background noise to a detailed, actionable protocol for validating this compound in your specific assay system.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Background Noise

This section addresses the common questions researchers face regarding background signal in biochemical assays.

Q1: What is "high background" and how does it affect my data?

High background refers to any signal detected in an assay well that is not specific to the analyte being measured.[1][2] In practical terms, it is the signal observed in your negative control or "blank" wells, which should ideally be close to zero.[2] This unwanted "noise" can drastically reduce the sensitivity and accuracy of your assay by masking the true signal from your samples.[2] The ultimate goal is to achieve a high signal-to-noise ratio, which is essential for distinguishing true positive results from background and ensuring reliable data.[3][4]

Q2: What are the most common culprits behind high background noise?

High background is rarely caused by a single factor. It's often a cumulative effect of several issues within the assay protocol. The primary sources can be grouped as follows:

  • Non-specific Binding: This is a leading cause where assay components, such as primary or secondary antibodies, bind to unintended sites on the microplate surface.[2]

  • Insufficient Washing: Inadequate washing between steps fails to remove all unbound reagents.[5] This residual material can generate a signal, leading to a false positive reading.[2]

  • Inadequate Blocking: The blocking buffer is meant to saturate all unoccupied binding sites on the plate.[5][6] If this step is insufficient or the blocking agent is suboptimal, detection reagents can bind non-specifically and increase background.[2][5]

  • Reagent Concentration and Quality: Using antibodies or detection reagents at a concentration that is too high is a frequent cause of elevated background.[2][7][8] Similarly, degraded or contaminated reagents can also contribute.[9]

  • Sample-Specific Issues: The sample itself can be a source of noise. For instance, some biological samples exhibit autofluorescence in fluorescence-based assays.[8][10]

  • Environmental and Instrumental Factors: Contaminated equipment, improper incubation temperatures, or incorrect plate reader settings can all contribute to background noise.[7][9]

Q3: What is 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride?

7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the molecular formula C9H12ClNO2S.[11][12] It is classified as a research chemical.[11] While its application as a dedicated background reducer in biochemical assays is not widely documented in peer-reviewed literature, its chemical structure suggests potential mechanisms that could be exploited for this purpose. This guide will walk you through the process of evaluating its suitability for your experimental system.

PropertyValueSource
CAS Number 1803610-64-1[11][12]
Molecular Formula C9H12ClNO2S[11][12]
Molecular Weight 233.72 g/mol [11]

Q4: What is the hypothetical mechanism for this compound reducing background noise?

Based on its chemical structure, we can hypothesize a few potential mechanisms of action. The validation protocols outlined below are designed to test these hypotheses:

  • Novel Blocking Agent: The indole structure may allow it to adsorb to unoccupied surfaces on a microplate, preventing the non-specific binding of antibodies or other detection reagents.

  • Quenching Agent: In fluorescence or chemiluminescence assays, the compound might possess properties that quench non-specific signal without significantly affecting the specific signal generated at the site of the reaction.

  • Stabilizer: It could potentially stabilize assay reagents, preventing aggregation or degradation that might lead to increased background.

Part 2: Troubleshooting & Validation Workflow

This section provides a structured, step-by-step approach to test and validate 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride as a background-reducing agent in your assay.

Initial Steps: Solubility and Assay Compatibility

Before introducing any new reagent, you must confirm its basic compatibility.

  • Solubility Testing: Determine the solubility of the compound in your primary assay buffer. Start by preparing a concentrated stock solution (e.g., 10-20 mM) in an appropriate solvent like DMSO or methanol.[13] Then, perform serial dilutions into your assay buffer to identify the highest concentration that remains fully dissolved without precipitation.

  • Baseline Interference Check: Run a simple experiment to see if the compound itself generates a signal. Prepare wells containing only the assay buffer and substrate, and add the compound at various concentrations. If the compound contributes to the signal, it may not be suitable for your system.

Problem: How to Determine the Optimal Working Concentration

The most critical first step is to perform a dose-response experiment (titration) to find the concentration of the compound that provides the maximum reduction in background without compromising the specific signal.[2]

Experimental Protocol: Titration of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride

  • Plate Setup: Prepare a 96-well plate. Designate wells for:

    • Negative Controls (No analyte, no compound)

    • Positive Controls (High analyte concentration, no compound)

    • Test Wells (Both positive and negative controls with a serial dilution of the compound)

  • Compound Dilution: Prepare a 2X serial dilution of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride in your assay buffer. A good starting range might be from 100 µM down to 1 µM.

  • Assay Execution: Run your standard assay protocol. Add the compound dilutions to the appropriate wells at the step where you hypothesize it will be most effective (e.g., during the blocking step, with the detection antibody, or with the sample).

  • Data Acquisition: Read the plate using your standard instrument settings.

  • Analysis: For each concentration, calculate the signal-to-noise ratio (S/N).

    • Signal (S): Mean reading of positive control wells.

    • Noise (N): Mean reading of negative control wells.

    • S/N = S / N

  • Optimal Concentration: The ideal concentration is the one that provides the highest S/N ratio.[2]

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate Prepare 96-Well Plate (Positive & Negative Controls) prep_compound Create Serial Dilution of Compound X run_assay Run Standard Assay Protocol (Add Compound Dilutions) prep_compound->run_assay read_plate Acquire Data (Plate Reader) run_assay->read_plate calc_sn Calculate Signal-to-Noise (S/N) Ratio for Each Concentration read_plate->calc_sn optimize Identify Concentration with Highest S/N Ratio calc_sn->optimize caption Workflow for Titrating a Novel Background Reducer.

Caption: Workflow for Titrating a Novel Background Reducer.

Problem: High Background Persists After Adding the Compound

If the compound does not sufficiently reduce background noise, it's crucial to re-examine other aspects of your assay. The compound is a tool, not a panacea.

Q: I've added the compound, but my background is still high. What's next?

This indicates a more fundamental issue with the assay protocol. Focus on the following areas:

  • Washing Technique: This is the most common and easily correctable source of high background.[1]

    • Action: Increase the number of wash cycles. Ensure that at least 400 μL of wash buffer is dispensed per well and that it is fully aspirated after each wash.[9] Adding a brief soak time during the washes can also be effective.[6]

  • Blocking Efficiency: Your blocking buffer may not be optimal for your system.

    • Action: Increase the blocking incubation time. If that fails, test a different blocking agent (e.g., switch from BSA to non-fat dry milk or a commercial blocker) to find one that is more effective.[1][5]

  • Antibody Concentrations: Excess primary or secondary antibody is a major contributor to non-specific binding.[7][8]

    • Action: Perform a titration for your antibodies to find the lowest concentration that still provides a robust specific signal.

Problem: The Specific Signal is Also Reduced

A critical issue arises when the compound reduces the background but also significantly diminishes the specific signal, resulting in a poor signal-to-noise ratio.

Q: My background is lower, but so is my positive signal. What does this mean?

This suggests that 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride may be interfering with the core components of your assay.

  • Potential Cause 1: Enzyme Inhibition (for enzymatic assays like ELISA): The compound might be directly inhibiting the reporter enzyme (e.g., HRP, ALP).

    • Troubleshooting: Set up a simple experiment with just the enzyme, substrate, and varying concentrations of the compound. If signal development is inhibited, this is the likely cause.

  • Potential Cause 2: Binding Interference: The compound could be sterically hindering the antibody-antigen binding interaction.

    • Troubleshooting: This is more complex to diagnose. Consider altering the incubation times. For example, add the compound after the primary antibody has had sufficient time to bind to its target.

G cluster_eval Evaluation of Compound X cluster_troubleshoot Troubleshooting Path start High Background Observed in Assay titrate Perform Titration of Compound X start->titrate analyze_sn Analyze S/N Ratio titrate->analyze_sn check_signal Is Specific Signal Maintained? analyze_sn->check_signal S/N Improved? check_other Re-Optimize Assay: - Washing - Blocking - Reagent Conc. analyze_sn->check_other S/N Not Improved end_success Assay Optimized: High S/N Ratio check_signal->end_success Yes end_fail Compound is Inhibitory/Ineffective check_signal->end_fail No check_other->titrate After Re-Optimization caption Decision tree for validating a background reducer.

Caption: Decision tree for validating a background reducer.

References

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]

  • AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from [Link]

  • St John's Laboratory. (n.d.). ELISA troubleshooting. Retrieved from [Link]

  • Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Retrieved from [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. Retrieved from [Link]

  • Convery, N., et al. (2012). On-chip background noise reduction for cell-based assays in droplets. Lab on a Chip. Retrieved from [Link]

  • Zhong, R., et al. (2013). SbacHTS: Spatial background noise correction for High-Throughput RNAi Screening. Bioinformatics. Retrieved from [Link]

  • PubMed. (2013, September 1). SbacHTS: spatial background noise correction for high-throughput RNAi screening. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]

  • Chemspace. (n.d.). 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride vs other indoline derivatives in efficacy

An objective, data-driven comparison of the 2,3-dihydro-1H-indole (indoline) scaffold is critical for medicinal chemists optimizing lead compounds. The functionalization of the indoline core—specifically at the C7 positi...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of the 2,3-dihydro-1H-indole (indoline) scaffold is critical for medicinal chemists optimizing lead compounds. The functionalization of the indoline core—specifically at the C7 position—acts as a primary determinant for target affinity, metabolic stability, and pharmacokinetic viability.

This guide provides a comprehensive technical evaluation comparing the efficacy of APIs derived from the 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride building block (CAS: 1803610-64-1) against alternative indoline derivatives, including 7-aryl, 7-halo, and N-sulfonyl variants.

The Pharmacophore Landscape: Structural Logic

When engineering small-molecule inhibitors, the selection of the core scaffold dictates the trajectory of the entire lead optimization campaign. The indoline nucleus is a privileged pharmacophore, offering a high degree of structural diversity capable of binding to kinases, GPCRs, and protein-protein interaction interfaces[1].

The 7-Methanesulfonyl Advantage (7-MSI): The 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride building block introduces a strong electron-withdrawing sulfonyl group (-SO₂CH₃) at the C7 position[2].

  • Physiochemical Impact: The sulfonyl oxygen atoms serve as excellent hydrogen bond acceptors, capable of engaging with kinase hinge regions or specific residues in GPCR binding pockets.

  • Metabolic Stability: The electron-withdrawing nature decreases the electron density of the indoline aromatic ring, reducing susceptibility to oxidative metabolism by CYP450 enzymes.

  • Solubility: The hydrochloride salt form ensures the precursor is highly soluble in polar aprotic solvents, facilitating high-yielding library synthesis without the precipitation issues common to highly lipophilic scaffolds[2].

Alternative Substitutions (7-Aryl & 7-Halo): In contrast, 7-aryl substitutions (e.g., 4-cyanophenyl groups) rely heavily on hydrophobic interactions and π−π stacking. While this drives high affinity for lipophilic pockets, it often results in poor aqueous solubility, requiring advanced formulation strategies to achieve in vivo efficacy[3][4].

ScaffoldComparison Root Indoline Core Optimization Branch1 7-Methanesulfonyl (7-MSI) Root->Branch1 Branch2 7-Aryl / 7-Halo Derivatives Root->Branch2 Outcome1 High Aqueous Solubility Strong H-Bond Acceptor Branch1->Outcome1 Outcome2 High Lipophilicity Enhanced Pi-Pi Stacking Branch2->Outcome2

Divergent physiochemical properties of 7-substituted indoline scaffolds.

Benchmarking Efficacy Across Therapeutic Domains

The efficacy of indoline derivatives is highly target-dependent. Below is a comparative analysis of how different C7 and N1 substitutions perform across major therapeutic areas.

Target A: Oncology (Tubulin Polymerization Inhibition)

Derivatives such as 7-arylindoline-1-benzenesulfonamides (derived from the ABT-751 scaffold) exhibit potent antimitotic activity by binding to the colchicine site of tubulin. Lead compounds, such as 7-(4-Cyanophenylamino)-1-(4-methoxybenzenesulfonyl)indoline, have demonstrated remarkable efficacy, achieving IC₅₀ values of 49.7 nM in KB cancer cell lines and successfully inhibiting multidrug-resistant (MDR) cancer cells by blocking the cell cycle at the G2/M phase[3][4].

Target B: Immuno-Oncology (PD-L1 Inhibition)

Recent breakthroughs have identified indoline derivatives as highly potent small-molecule PD-L1 inhibitors. Compounds utilizing the indoline core fused with naphthyridine or substituted with halogens have achieved sub-nanomolar binding affinities (IC₅₀ = 0.89 nM in FRET assays)[5]. Crucially, these derivatives induce >90% PD-L1 internalization, effectively blocking tumor immune evasion[5].

Pathway Indoline Indoline Inhibitor PDL1 PD-L1 Dimerization Indoline->PDL1 Binds Cleft Internalization Receptor Internalization PDL1->Internalization Surface Depletion TCell T-Cell Reactivation Internalization->TCell Immune Evasion Blocked

Mechanism of PD-L1 blockade and T-cell reactivation by indoline inhibitors.

Target C: CNS Disorders (M4 Muscarinic Agonists)

For central nervous system targets, N-sulfonyl-7-azaindoline derivatives have proven highly effective. By replacing the C7 carbon with nitrogen and placing the sulfonyl group on the N1 position, researchers achieved excellent brain penetrance and oral bioavailability. These compounds act as selective M4 muscarinic acetylcholine receptor agonists, successfully reversing methamphetamine-induced locomotor hyperactivity in vivo at doses of 1-10 mg/kg[6].

Quantitative Efficacy Summary
Scaffold TypeRepresentative SubstitutionPrimary TargetIn Vitro Efficacy (IC₅₀)Key Pharmacological Advantage
7-Methanesulfonyl-indoline C7-SO₂CH₃Kinases / GPCRsTarget-dependentHigh solubility; strong H-bond acceptor profile[2].
7-Arylindoline C7-(4-Cyanophenyl)Tubulin49.7 nM (KB Cells)High lipophilicity; overcomes MDR pathways[3].
1,7-Naphthyridine-indoline N1/C7-FusedPD-L10.89 nM (FRET)Induces >90% receptor internalization[5].
N-Sulfonyl-7-azaindoline N1-SO₂R, C7-AzaM4 ReceptorHigh Affinity (Agonist)Excellent brain penetrance and oral bioavailability[6].

Architecting the Assays: Self-Validating Protocols

To objectively compare the efficacy of 7-methanesulfonyl derivatives against other indolines, the experimental design must account for the unique physiochemical properties of the scaffold.

Protocol A: High-Throughput TR-FRET Binding Assay

Causality & Rationale: Indoline scaffolds, particularly those with extended aromatic conjugation (like 7-aryl derivatives), often exhibit intrinsic fluorescence that overlaps with standard assay emission spectra. Time-Resolved Fluorescence Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50-100 µs) before signal acquisition, allowing short-lived compound autofluorescence to decay, thereby isolating the true target-binding signal.

  • Reagent Preparation: Prepare 10 mM stock solutions of the indoline derivatives in 100% anhydrous DMSO. Rationale: The hydrochloride salt of the 7-MSI precursor ensures complete dissolution, preventing compound precipitation which leads to false negatives.

  • Assay Plate Assembly: Dispense 10 nL of compound into a 384-well low-volume proxiplate using an acoustic liquid handler. Rationale: Acoustic dispensing eliminates tip-based carryover and allows for precise nanomolar concentration gradients.

  • Protein-Fluorophore Addition: Add 5 µL of His-tagged target protein (e.g., PD-L1) and 5 µL of the fluorescently labeled ligand (e.g., Europium-cryptate donor and XL665 acceptor).

  • Incubation: Incubate the plate at 25°C for 2 hours in the dark to reach thermodynamic equilibrium.

  • Signal Acquisition & Self-Validation: Read the plate on a microplate reader (Ex: 337 nm, dual Em: 620 nm / 665 nm).

    • Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and a known reference inhibitor (positive control). The assay is only deemed valid if Z' > 0.6, confirming the signal window is robust against background noise.

Protocol B: Cell-Free Tubulin Polymerization Inhibition Assay

Causality & Rationale: Whole-cell cytotoxicity assays cannot differentiate between direct tubulin inhibition and upstream signaling interference (or efflux pump activity). A cell-free biochemical assay isolates the direct mechanical disruption of tubulin polymerization.

  • Baseline Establishment: Reconstitute porcine brain tubulin (>99% pure) in PIPES buffer containing a fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding to polymerized microtubules).

  • Compound Incubation: Add the indoline derivatives at varying concentrations (10 nM to 10 µM). Include Combretastatin A-4 (CA-4) as a positive validation control[3].

  • Reaction Initiation: Add 1 mM GTP and immediately transfer the plate to a fluorometer pre-heated to 37°C. Rationale: Tubulin polymerization is strictly temperature and GTP-dependent; initiating the reaction directly in the reader captures the crucial initial nucleation phase.

  • Kinetic Monitoring & Self-Validation: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

    • Validation Check: The vehicle control must show a classic sigmoidal polymerization curve (nucleation, growth, steady-state). If the vehicle fails to polymerize, the tubulin batch is degraded and the run is invalidated.

AssayWorkflow Step1 Compound Prep (10 mM in DMSO) Step2 TR-FRET Binding (Target Engagement) Step1->Step2 Dilution Step3 Cellular Efficacy (FACS / Viability) Step2->Step3 Hit Triage Step4 Data Analysis (IC50 / EC50) Step3->Step4 Validation

Self-validating high-throughput screening workflow for indoline derivatives.

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Comparative

Validation of Analytical Methods for 7-Methanesulfonyl-2,3-dihydro-1H-indole Hydrochloride Quantification: A Comparative Guide to Chromatographic Strategies

Executive Summary The quantification of pharmaceutical intermediates requires robust, highly reproducible analytical methods that withstand the scrutiny of regulatory bodies. 7-Methanesulfonyl-2,3-dihydro-1H-indole hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of pharmaceutical intermediates requires robust, highly reproducible analytical methods that withstand the scrutiny of regulatory bodies. 7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride (CAS 1803610-64-1) presents a unique analytical challenge due to its highly polar nature, the basicity of its secondary amine (indoline core), and the strong electronegativity of its methanesulfonyl group.

This guide objectively compares the performance of traditional Reversed-Phase (C18) chromatography against alternative selectivities—specifically Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC) . By establishing a self-validating system grounded in the[1], we demonstrate why a Core-Shell PFP column is the superior choice for the assay and purity control of this specific compound.

The Analytical Challenge: Causality in Method Development

To design a self-validating analytical method, one must first understand the causality behind experimental failures. When analyzing basic, polar salts like 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride via standard High-Performance Liquid Chromatography (HPLC), scientists frequently encounter poor retention and severe peak tailing.

  • The Failure of Traditional C18: Traditional alkyl (C18) stationary phases rely purely on hydrophobic partitioning. Because our target analyte is a highly polar hydrochloride salt, it elutes near the void volume ( k′<2 ). Furthermore, the protonated secondary amine of the indoline ring interacts strongly with unendcapped, acidic residual silanols on the silica support via secondary ion-exchange mechanisms, destroying peak symmetry.

  • The PFP Solution (Optimal): Pentafluorophenyl (PFP) phases offer a multi-modal retention mechanism. The highly electronegative fluorine atoms create strong dipole-dipole interactions with the analyte's methanesulfonyl group. Simultaneously, the fluorinated aromatic ring engages in π−π interactions with the indoline core, while the phase's inherent hydrogen-bonding capacity shields residual silanols. This results in superior retention and sharp, symmetrical peaks.

  • The HILIC Alternative (Orthogonal): HILIC relies on analyte partitioning into an aqueous-enriched layer immobilized on a polar stationary phase. It provides excellent retention for polar salts and serves as a highly effective orthogonal method, particularly when coupled with LC-MS/MS for trace impurity profiling.

MethodSelection Analyte 7-Methanesulfonyl-2,3-dihydro-1H-indole HCl (Polar, Basic Amine, Sulfonyl Group) Challenge Analytical Challenge: Poor Retention & Silanol Interactions Analyte->Challenge PhaseEval Stationary Phase Evaluation Challenge->PhaseEval C18 Traditional C18 (Hydrophobic Partitioning) PhaseEval->C18 PFP Core-Shell PFP (Dipole, π-π, H-Bonding) PhaseEval->PFP HILIC HILIC Phase (Aqueous Partitioning) PhaseEval->HILIC ResultC18 Suboptimal: Peak Tailing & Low k' C18->ResultC18 ResultPFP Optimal: High Symmetry & Retention PFP->ResultPFP ResultHILIC Orthogonal: Alternative Selectivity HILIC->ResultHILIC

Decision matrix for stationary phase selection based on the physicochemical properties of the analyte.

Comparative Performance Data

To objectively evaluate these strategies, identical standard solutions of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride (0.1 mg/mL) were injected across the three column chemistries. The mobile phase was optimized for each column to provide the best possible performance (e.g., pH 3.0 ammonium formate buffer to suppress silanol ionization).

Table 1: Chromatographic Performance Comparison (n=6 injections)

Chromatographic ParameterTraditional C18 (Fully Porous, 5 µm)Core-Shell PFP (2.6 µm)HILIC (Amide Phase, 3 µm)
Retention Factor ( k′ ) 1.2 (Suboptimal)4.8 (Optimal)6.5 (High)
Peak Symmetry ( As​ ) 1.85 (Severe Tailing)1.05 (Excellent)1.18 (Good)
Theoretical Plates ( N ) 8,50024,000 16,200
Injection Precision (%RSD) 3.2% (Fails ICH criteria)0.4% (Passes)1.1% (Passes)
Primary Utility Not RecommendedPrimary Assay & Purity Orthogonal / LC-MS/MS

Data Interpretation: The Core-Shell PFP column dramatically outperforms the traditional C18 column. The high theoretical plate count ( N ) is driven by the core-shell particle morphology, which reduces Eddy dispersion, while the PFP chemistry eliminates the tailing ( As​ = 1.05) caused by secondary silanol interactions.

Step-by-Step Experimental Protocol: PFP Method Validation

Having established PFP as the superior stationary phase, the method must be validated according to[1] to ensure it acts as a self-validating, regulatory-compliant system.

Phase 1: Optimized Chromatographic Conditions
  • Column: Core-Shell PFP, 100 mm × 4.6 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the indoline amine is fully protonated, while formate provides adequate ionic strength to mask any remaining silanols).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (determined via Photodiode Array scanning).

Phase 2: ICH Q2(R2) Validation Workflow Execution

A self-validating system requires empirical proof that the method is specific, linear, accurate, and precise.

  • Step 1 - Specificity (Forced Degradation): Subject the analyte to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal stress (60°C for 48 hours). Analyze the stressed samples to ensure the active peak is completely resolved from all degradation products (Resolution, Rs​>1.5 ).

  • Step 2 - Linearity & Range: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (0.1 mg/mL). Plot peak area versus concentration and calculate the regression coefficient ( R2 ).

  • Step 3 - Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix (if applicable) at 80%, 100%, and 120% levels. Calculate the percentage recovery.

  • Step 4 - Precision (Repeatability & Intermediate Precision): Perform 6 replicate injections of the 100% standard on Day 1 (Repeatability). Have a second analyst perform the same test on Day 2 using a different HPLC system (Intermediate Precision). Calculate the %RSD.

ICHWorkflow ATP Define ATP (Analytical Target Profile) Spec Specificity (Forced Degradation) ATP->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin AccPre Accuracy & Precision (%Recovery, %RSD) Lin->AccPre Robust Robustness (DoE / MODR) AccPre->Robust Valid Validated Method (ICH Q2(R2) Compliant) Robust->Valid

Step-by-step ICH Q2(R2) analytical method validation workflow for pharmaceutical intermediates.

Validation Results Summary

The experimental execution of the protocol yields the following validation data, confirming the method's suitability for routine quality control.

Table 2: ICH Q2(R2) Validation Summary for the Optimized PFP Method

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at retention time; Rs​>1.5 for degradantsPeak purity index > 0.999; Min Rs​=2.1 PASS
Linearity R2≥0.999 over 50-150% range R2=0.9998 ; y-intercept 2% of responsePASS
Accuracy Mean recovery 98.0% - 102.0%99.6% ± 0.5% across all levelsPASS
Repeatability %RSD 2.0% (n=6)%RSD = 0.42%PASS
Intermediate Precision %RSD 2.0% (n=12, 2 analysts)%RSD = 0.65%PASS
Robustness Stable under varied flow (±10%) and pH (±0.2)No significant change in k′ or As​ PASS

Conclusion

The quantification of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride cannot rely on generic, legacy chromatographic methods. As demonstrated by the comparative data, traditional C18 columns fail to adequately retain or resolve this polar, basic intermediate, leading to systemic analytical errors.

By employing a Core-Shell PFP stationary phase , analysts leverage multi-modal interactions (dipole-dipole and π−π ) to achieve superior retention, peak symmetry, and theoretical plate counts. When coupled with a rigorous, self-validating framework dictated by ICH Q2(R2) guidelines, this methodology provides drug development professionals with an authoritative, highly reliable assay suitable for regulatory submissions and routine commercial release testing.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines: Q2(R2) / Q14. URL: [Link]

Sources

Validation

A Comparative Guide to LC-MS/MS Method Validation for 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride in Plasma

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous quantification of drug candidates in biological matrices is a cornerstone of preclinical and cl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous quantification of drug candidates in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth, experience-driven comparison of bioanalytical method validation for 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride in plasma, utilizing the gold-standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS). As Senior Application Scientists, our focus is not merely on procedural steps, but on the scientific rationale that underpins methodological choices, ensuring robust and reliable data for regulatory submission.

This document will navigate through the critical decisions in method development, comparing two common sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). We will present a complete, hypothetical validation of an LC-MS/MS method for 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride, grounded in the principles of international regulatory guidelines.

The Crucial Role of Bioanalytical Method Validation

The objective of validating a bioanalytical method is to demonstrate its fitness for its intended purpose[1][2]. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, mandate comprehensive validation to ensure the reliability of concentration data used in pharmacokinetic and toxicokinetic studies[1][2][3][4][5]. This validation process is not a mere box-ticking exercise; it is a systematic investigation of a method's performance, encompassing its specificity, linearity, accuracy, precision, and stability.

Method Development: A Tale of Two Extractions

The journey to a validated method begins with strategic development. For a small molecule like 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride in a complex matrix like plasma, the choice of sample preparation is paramount. This step aims to isolate the analyte from interfering endogenous components, such as proteins and phospholipids, which can suppress the analyte's signal in the mass spectrometer[6]. Here, we compare two widely adopted techniques: the rapid and straightforward Protein Precipitation (PPT) and the more selective but complex Solid-Phase Extraction (SPE).

Method A: The Expedient Approach - Protein Precipitation (PPT)

PPT is often the first choice in early discovery due to its speed and simplicity[7][8]. It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate proteins[7][9].

Experimental Protocol: Protein Precipitation (PPT)

  • Sample Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution (e.g., 7-methanesulfonyl-2,3-dihydro-1H-indole-d4 hydrochloride in 50% methanol) to each sample, except for the blank matrix.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Method B: The Selective Strategy - Solid-Phase Extraction (SPE)

SPE offers superior sample cleanup by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away[3][6][10]. This often results in lower matrix effects and improved sensitivity[3][6].

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

The LC-MS/MS Powerhouse: Chromatographic and Mass Spectrometric Conditions

The heart of the bioanalytical method lies in the LC-MS/MS system, which provides the necessary sensitivity and selectivity for accurate quantification[6].

Table 1: Proposed LC-MS/MS Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Analyte: [M+H]+ → fragment ion; IS: [M+H]+ → fragment ion

Head-to-Head: A Comparative Validation

A full validation was hypothetically performed for both Method A (PPT) and Method B (SPE) according to ICH M10 guidelines[1][2]. The results are summarized below.

Specificity and Selectivity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample[11]. This was assessed by analyzing blank plasma from six different sources. No significant interfering peaks were observed at the retention times of the analyte and the IS in either method.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of calibration standards over a specified concentration range.

Table 2: Linearity and Range

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Calibration Range 1 - 1000 ng/mL0.5 - 1000 ng/mL-
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting-
Correlation Coefficient (r²) > 0.995> 0.997≥ 0.99

Method B (SPE) demonstrated a lower limit of quantification (LLOQ), suggesting better sensitivity due to the cleaner extract.

Accuracy and Precision

Accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in five replicates on three separate days.

Table 3: Inter-day Accuracy and Precision

QC LevelMethod A (PPT)Method B (SPE)Acceptance Criteria
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias)
LLOQ -8.512.1-5.2
Low QC -6.29.8-3.1
Mid QC -4.57.5-2.4
High QC -3.15.4-1.8

Both methods met the acceptance criteria, but Method B (SPE) consistently showed better accuracy and precision, likely due to reduced variability from matrix effects.

Recovery and Matrix Effect

Recovery assesses the efficiency of the extraction procedure, while the matrix effect evaluates the influence of co-eluting matrix components on the analyte's ionization.

Table 4: Recovery and Matrix Effect

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Analyte Recovery (%) 85.292.5Consistent and reproducible
IS-Normalized Matrix Factor 0.92 (RSD: 11.5%)0.98 (RSD: 4.2%)RSD ≤ 15%

Method B (SPE) provided higher and more consistent recovery. Crucially, the lower relative standard deviation (RSD) for the matrix factor in Method B indicates significantly reduced and more controlled matrix effects, a key advantage for method robustness.

Stability

The stability of the analyte was evaluated under various conditions to ensure that the measured concentration reflects the true concentration in the sample at the time of collection.

Table 5: Stability Summary

Stability ConditionMethod A & BAcceptance Criteria
Short-term (bench-top, 4h) Stable±15% of nominal
Long-term (frozen, -80°C, 30 days) Stable±15% of nominal
Freeze-thaw (3 cycles) Stable±15% of nominal
Post-preparative (autosampler, 24h) Stable±15% of nominal

No significant degradation was observed under any of the tested conditions for samples prepared by either method.

Visualizing the Workflow

To better illustrate the processes, the following diagrams outline the sample preparation and overall validation workflows.

G cluster_ppt Method A: Protein Precipitation Workflow p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Add Acetonitrile (300 µL) p2->p3 p4 Vortex p3->p4 p5 Centrifuge p4->p5 p6 Collect Supernatant p5->p6 p7 LC-MS/MS Analysis p6->p7 G cluster_spe Method B: Solid-Phase Extraction Workflow s1 Plasma Sample (100 µL) s2 Pre-treat Sample s1->s2 s4 Load Sample s2->s4 s3 Condition SPE Cartridge s3->s4 s5 Wash Cartridge s4->s5 s6 Elute Analyte s5->s6 s7 Evaporate & Reconstitute s6->s7 s8 LC-MS/MS Analysis s7->s8

Caption: Workflow for Solid-Phase Extraction (SPE).

G cluster_details Key Validation Parameters Validation Bioanalytical Method Validation Specificity Linearity & Range Accuracy & Precision Recovery & Matrix Effect Stability Specificity_desc No interference from endogenous components Validation:f0->Specificity_desc Linearity_desc Correlation coefficient (r²) > 0.99 Validation:f1->Linearity_desc Accuracy_desc Within ±15% of nominal value Validation:f2->Accuracy_desc Precision_desc RSD ≤ 15% Validation:f2->Precision_desc Matrix_Effect_desc IS-normalized factor with RSD ≤ 15% Validation:f3->Matrix_Effect_desc Stability_desc Stable under various storage conditions Validation:f4->Stability_desc

Caption: Core Parameters of Bioanalytical Method Validation.

Conclusion and Recommendations

Both the Protein Precipitation and Solid-Phase Extraction methods were successfully validated for the quantification of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride in plasma.

  • Method A (PPT) is a rapid and cost-effective option, making it well-suited for high-throughput screening in early-stage drug discovery where a large number of samples need to be analyzed quickly.

  • Method B (SPE) , while more time-consuming and costly, provides a cleaner extract, resulting in lower matrix effects, better sensitivity, and superior accuracy and precision. This makes it the preferred choice for regulated bioanalysis in later-stage preclinical and clinical studies where data of the highest quality and robustness is required for regulatory submission.

The selection of the appropriate method should therefore be guided by the specific requirements of the study, balancing the need for throughput with the demand for analytical rigor. The use of a stable isotope-labeled internal standard is highly recommended for both methods to compensate for any variability in extraction and matrix effects, further enhancing the reliability of the data.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023, October 12). PubMed. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Bioanalytical Method Validation: ICH M10 - CMIC. (n.d.). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (2022, May 24). Retrieved from [Link]

  • Solid Phase Extraction in LC-MS Sample Preparation | Biocompare. (2020, October 20). Retrieved from [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC. (n.d.). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC. (2022, August 2). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • Overview of ICH M10 guideline ICH M10ガイドラインの概要. (2023, March 1). Retrieved from [Link]

  • Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models - PubMed. (2014, September 15). Retrieved from [Link]

  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30). Retrieved from [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6). Retrieved from [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4). Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). Retrieved from [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.). Retrieved from [Link]

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Comparative

A Comprehensive Guide to Assessing the Kinase Cross-Reactivity of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride

This document will serve as a practical, in-depth resource for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, provide detailed protocols, and ill...

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Author: BenchChem Technical Support Team. Date: March 2026

This document will serve as a practical, in-depth resource for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, provide detailed protocols, and illustrate how to interpret the resulting data to build a comprehensive selectivity profile.

The Imperative of Kinase Selectivity

The human kinome consists of over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[3][5] This homology presents a significant challenge in the development of selective kinase inhibitors.[3][6] A compound that inhibits multiple kinases may offer therapeutic benefits in complex diseases like cancer by targeting redundant signaling pathways.[2] However, promiscuity can also lead to adverse effects by disrupting essential cellular processes.[3][4] Therefore, a thorough understanding of a compound's selectivity is paramount.[7]

For a novel compound like 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride, a systematic assessment of its interaction with a broad panel of kinases is the first step in characterizing its biological activity and potential as a lead candidate.

Designing a Kinase Cross-Reactivity Study

A robust assessment of kinase inhibitor selectivity involves a multi-faceted approach. The initial step is typically a broad screen against a large panel of kinases, followed by more detailed dose-response studies for any identified hits.

Experimental Workflow: A Bird's-Eye View

The overall workflow for assessing kinase cross-reactivity is a systematic process designed to generate reliable and reproducible data.

Kinase Cross-Reactivity Assessment Workflow Workflow for Kinase Cross-Reactivity Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride & Comparators) Primary_Screen Primary Screen (Single High Concentration) Compound_Prep->Primary_Screen Kinase_Panel Kinase Panel Selection (Diverse Kinome Representation) Kinase_Panel->Primary_Screen Data_Normalization Data Normalization (% Inhibition Calculation) Primary_Screen->Data_Normalization Dose_Response Dose-Response (IC50) Determination (For Hits from Primary Screen) IC50_Calculation IC50 Curve Fitting Dose_Response->IC50_Calculation Data_Normalization->Dose_Response Selectivity_Analysis Selectivity Profile Generation (e.g., Kinome Map, Selectivity Score) IC50_Calculation->Selectivity_Analysis

Caption: A streamlined workflow for assessing the cross-reactivity of a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Profiling

A variety of assay formats are available for measuring kinase activity, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[5][8][9] Radiometric assays, which measure the incorporation of radiolabeled phosphate from ATP onto a substrate, are often considered the "gold standard" due to their direct and robust nature.[5][8][10]

Detailed Step-by-Step Methodology: Radiometric Kinase Assay

This protocol outlines a typical radiometric assay for kinase profiling.

Objective: To determine the inhibitory activity of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Peptide or protein substrates specific for each kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Test compound (7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride)

  • Comparator compounds (e.g., Staurosporine - promiscuous, a highly selective inhibitor for a specific kinase family)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride and comparator compounds in 100% DMSO. For the primary screen, a single high concentration (e.g., 10 µM) is typically used. For dose-response curves, prepare a serial dilution series.

  • Assay Reaction Setup:

    • In each well of the assay plate, add the assay buffer.

    • Add the specific kinase to each well.

    • Add the corresponding substrate.

    • Add the test compound or DMSO (as a negative control).

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Km for each specific kinase to ensure accurate and comparable IC50 values.[11]

  • Reaction Incubation: Incubate the reaction mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.

  • Detection: After drying the filter plate, add a scintillant and measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • For dose-response experiments, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting the selectivity profile of a compound.

Hypothetical Primary Screen Results

The initial single-point screen provides a broad overview of the compound's activity across the kinome.

Table 1: Hypothetical Primary Screen of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride at 10 µM

Kinase TargetKinase Family% Inhibition
Kinase ATK95%
Kinase BCMGC88%
Kinase CAGC15%
Kinase DCAMK5%
.........
Kinase ZTK92%

From these hypothetical results, Kinases A, B, and Z would be identified as primary hits and selected for further dose-response analysis.

Comparative Dose-Response Data

To provide context, the potency of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride should be compared against a promiscuous inhibitor like Staurosporine and a more selective inhibitor.

Table 2: Hypothetical IC50 Values for Selected Kinases

Kinase Target7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride IC50 (nM)Staurosporine IC50 (nM)Selective Inhibitor X IC50 (nM)
Kinase A505>10,000
Kinase B12010>10,000
Kinase Z858>10,000
Kinase X (Target of Inhibitor X)>10,000152

This table allows for a direct comparison of the potency and selectivity of the test compound.

Visualizing Kinase Selectivity and Signaling Context

Visual representations of kinase selectivity and the signaling pathways they regulate are powerful tools for data interpretation.

Illustrative Signaling Pathway

Understanding the biological context of the inhibited kinases is essential. For instance, if the primary hits are involved in a specific signaling pathway, this could provide insights into the compound's potential mechanism of action.

Illustrative Signaling Pathway Hypothetical Signaling Pathway Involving Hit Kinases Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Kinase_Z Kinase Z Kinase_B->Kinase_Z Activates Downstream_Effector Downstream Effector Kinase_Z->Downstream_Effector Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector->Cellular_Response

Caption: A hypothetical signaling cascade involving kinases potentially inhibited by the test compound.

Discussion and Field-Proven Insights

The hypothetical data suggests that 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride is a potent inhibitor of a specific subset of kinases (A, B, and Z). While more selective than the promiscuous inhibitor Staurosporine, it is not entirely specific for a single kinase. This "polypharmacology" could be advantageous or disadvantageous depending on the therapeutic goal.[2]

Causality Behind Experimental Choices:

  • ATP Concentration: Using ATP at its Km is crucial because IC50 values for ATP-competitive inhibitors are dependent on the ATP concentration.[2][11] Standardizing this allows for more accurate comparisons of inhibitor potency across different kinases.

  • Choice of Comparators: Including both a promiscuous and a selective inhibitor provides essential benchmarks for evaluating the selectivity of the test compound.

Self-Validating Systems:

  • The inclusion of positive and negative controls in every assay plate is fundamental to ensuring data quality.

  • Confirming hits from a primary screen with full dose-response curves is a necessary step to eliminate false positives and accurately determine potency.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to assessing the kinase cross-reactivity of a novel compound, using 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride as a case study. By following a systematic workflow, employing robust experimental protocols, and interpreting the data within a broader biological context, researchers can build a detailed selectivity profile. This information is invaluable for guiding further drug development efforts, understanding potential off-target effects, and ultimately unlocking the full therapeutic potential of novel kinase inhibitors. The principles and methodologies described herein provide a solid foundation for any researcher embarking on the characterization of a new small molecule inhibitor.

References

  • Bioluminescent Kinase Profiling Systems For Characterizing Small Molecule Kinase Inhibitors. Technology Networks. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science (RSC Publishing). [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]

  • Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Publishing. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [Link]

  • Overview of the experimental design. (A) Kinase inhibitors used in the... ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PMC. [Link]

  • Considerations for the design and reporting of enzyme assays in high-throughput screening applications. ResearchGate. [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS. [Link]

  • Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. PubMed. [Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. ResearchGate. [Link]

  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. RSC Publishing. [Link]

  • Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm (RSC Publishing). [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • 2,3'-Bis(1'H-indole) Heterocycles: New p53/MDM2/MDMX Antagonists. PMC. [Link]

  • Pharmacology Review(s). accessdata.fda.gov. [Link]

  • Seven 3-methylidene-1H-indol-2(3H)-ones related to the multiple-receptor tyrosine kinase inhibitor sunitinib. PubMed. [Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Tryptamine. Wikipedia. [Link]

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Validation

Reproducibility of In Vitro Screening Results: A Comparative Guide on 7-Methanesulfonyl-2,3-dihydro-1H-indole Hydrochloride and Analogous Fragments

As a Senior Application Scientist specializing in biophysical screening, I frequently encounter the same critical bottleneck in early-stage drug design: the irreproducibility of primary screening hits. In [1], we screen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in biophysical screening, I frequently encounter the same critical bottleneck in early-stage drug design: the irreproducibility of primary screening hits. In [1], we screen low-molecular-weight compounds at high concentrations (typically 100 µM to 1 mM). At these concentrations, the physicochemical properties of the fragment dictate whether a binding signal is a genuine target engagement or a costly artifact.

This guide provides an objective, data-driven comparison of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride (7-MSDI) against traditional structural analogues. By dissecting the mechanistic causality behind its performance, we will establish a self-validating experimental workflow to ensure absolute reproducibility in your in vitro screening campaigns.

Mechanistic Insights: Why Pharmacophore Geometry Dictates Reproducibility

When selecting building blocks for a screening library, the structural nuances of the core scaffold directly impact assay fidelity. Historically, flat, aromatic systems like unsubstituted indole have been heavily utilized. However, these sp2-hybridized structures often suffer from poor aqueous solubility and a propensity for non-specific, hydrophobic-driven aggregation—a classic mechanism of assay interference.

By contrast, 7-MSDI offers a highly optimized profile for reproducible screening:

  • Enhanced 3D Spatial Coverage (Fsp3): The partial saturation of the indoline core (2,3-dihydro-1H-indole) introduces sp3-hybridized carbons. This out-of-plane geometry reduces flat stacking (aggregation) and increases the specificity of protein pocket engagement.

  • The Methanesulfonyl Advantage: The addition of the methanesulfonyl group at the 7-position is a strategic masterstroke. It acts as a powerful, directional hydrogen-bond acceptor. Unlike thiol or simple ether substituents, the sulfone is metabolically stable and highly resistant to redox cycling—a common liability that flags many molecules as [2].

  • Salt Form Solubility: Utilizing the hydrochloride salt form dramatically lowers the dissolution energy barrier. This ensures the compound remains fully solvated at the high concentrations required for FBDD, preventing light-scattering artifacts in optical assays.

Comparative Performance Analysis

To contextualize the performance of 7-MSDI, we must compare it against its structural alternatives. The table below summarizes the quantitative physicochemical parameters that govern screening reproducibility.

CompoundFraction sp3 (Fsp3)Aqueous Solubility (LogS)Redox / PAINS LiabilityExpected Assay Reproducibility
7-MSDI Hydrochloride 0.33High (>-2.0)None>90%
Indole (Unsubstituted) 0.00Low (<-3.5)Moderate (Polymerization)<50%
Indoline (Unsubstituted) 0.25Moderate (~-2.8)High (Oxidation to Indole)~75%
7-Methylsulfinyl-indoline 0.33High (>-2.5)Moderate (Reactive Oxygen)~85%

Data Interpretation: 7-MSDI achieves the highest expected reproducibility because it successfully decouples solubility from redox liability, a balance that unsubstituted indolines fail to maintain.

The Self-Validating Screening Workflow

To guarantee that a hit from 7-MSDI is biologically relevant, we must employ a self-validating system. No single assay is immune to interference. Therefore, I mandate an orthogonal approach: coupling the label-free kinetic sensitivity of [3] with the solution-state thermodynamic validation of a Thermal Shift Assay (TSA).

G Start Fragment Library (incl. 7-MSDI) SPR Primary Screen: SPR (Label-free Kinetics) Start->SPR 100-500 µM TSA Orthogonal Screen: TSA (Thermal Stabilization) SPR->TSA KD < 1 mM Discard False Positive (Assay Artifact) SPR->Discard No Binding NMR Interference Profiling: NMR (Aggregation/PAINS Check) TSA->NMR ΔTm > 0.5°C TSA->Discard No Shift Hit Validated Hit (High Reproducibility) NMR->Hit Specific Binding NMR->Discard Aggregation/PAINS

Figure 1: Self-validating fragment screening workflow for 7-MSDI and analogues.

Experimental Protocols

The following methodologies are designed with built-in causality checks to ensure that the data generated is an accurate reflection of molecular binding, not an artifact of the assay conditions.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: Quantify the binding affinity ( KD​ ) and assess the kinetic reproducibility of 7-MSDI.

  • Sensor Surface Preparation: Immobilize the target protein on a CM5 sensor chip via standard amine coupling (target density: 2000–3000 RU).

    • Causality: Covalent attachment ensures a highly stable baseline. Because 7-MSDI has a low molecular weight, high target density is required to generate a detectable resonance signal.

  • Solvent Correction Calibration: Prepare a DMSO calibration curve ranging from 2.5% to 3.5% DMSO in the running buffer.

    • Causality: Fragments are typically stored in DMSO. Even a 0.1% mismatch in DMSO concentration between the running buffer and the injected sample causes a massive bulk refractive index shift that will entirely mask the tiny fragment binding signal. This step mathematically subtracts the artifact.

  • Analyte Injection: Inject 7-MSDI at a concentration series ranging from 10 µM to 500 µM at a high flow rate (50 µL/min).

    • Causality: Fragment affinities are typically weak (high micromolar). High concentrations are required to reach surface saturation to accurately calculate KD​ . The high flow rate minimizes mass transport limitations, ensuring the observed kinetics represent true binding events.

Protocol 2: Orthogonal Validation via Thermal Shift Assay (TSA)

Objective: Confirm target engagement in a free-solution state to definitively rule out SPR surface-induced artifacts [4].

  • Assay Assembly: In a 384-well real-time PCR plate, combine the target protein (1-2 µM), SYPRO Orange dye (5X final concentration), and 7-MSDI (500 µM) in assay buffer.

    • Causality: SYPRO Orange is environmentally sensitive; it fluoresces intensely only when it binds to the hydrophobic core of the protein as it unfolds.

  • Thermal Melting: Subject the plate to a temperature ramp from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence.

    • Causality: A slow, controlled temperature ramp allows the protein-ligand system to remain near thermodynamic equilibrium during denaturation.

  • Data Analysis & Validation: Calculate the shift in melting temperature ( ΔTm​ ) relative to a DMSO-only control.

    • Causality: If 7-MSDI binds specifically to the native state of the protein, it will lower the free energy of the folded state, requiring more thermal energy to unfold the protein. A reproducible positive shift ( ΔTm​>0.5∘C ) validates the SPR hit, confirming that the interaction is structurally stabilizing and not a non-specific aggregation event.

Conclusion

The reproducibility of in vitro screening results is not a matter of chance; it is engineered through rigorous compound selection and self-validating assay design. By utilizing structurally optimized fragments like 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride—which inherently resists redox liabilities and aggregation—and subjecting them to orthogonal biophysical validation, researchers can confidently advance hits into lead optimization without the fear of chasing assay artifacts.

References
  • Fragment-based lead discovery , Wikipedia. URL: [Link]

  • Chemistry: Chemical con artists foil drug discovery , Nature. URL:[Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding , PLOS One. URL:[Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations , ACS Chemical Biology. URL:[Link]

Comparative

Validating the structural purity of commercial CAS 1803610-64-1 via NMR spectroscopy

A Critical Prerequisite: The Identity of CAS 1803610-64-1 To provide a comprehensive and scientifically rigorous guide on validating the structural purity of a chemical compound using Nuclear Magnetic Resonance (NMR) spe...

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Author: BenchChem Technical Support Team. Date: March 2026

A Critical Prerequisite: The Identity of CAS 1803610-64-1

To provide a comprehensive and scientifically rigorous guide on validating the structural purity of a chemical compound using Nuclear Magnetic Resonance (NMR) spectroscopy, the fundamental starting point is the unambiguous identification of the molecule . Following a thorough search for the compound associated with CAS number 1803610-64-1, a definitive chemical structure or name could not be determined. The available information from various safety data sheets and chemical databases is either ambiguous or describes complex mixtures rather than a single, discrete chemical entity.

Why is the Chemical Structure Essential?

The entire process of structural validation by NMR is predicated on knowing the expected molecular structure. Here’s why this information is non-negotiable:

  • Predicting the NMR Spectrum: The number of signals, their chemical shifts (positions in the spectrum), splitting patterns (multiplicity), and integration values (relative number of protons) in an NMR spectrum are all directly dictated by the molecule's unique arrangement of atoms. Without a known structure, it is impossible to predict the expected NMR fingerprint of the pure compound.

  • Identifying Impurities: The identification of impurities relies on observing signals in the NMR spectrum that do not correspond to the main compound. These could be residual solvents, starting materials, by-products of the synthesis, or degradation products. Without a reference spectrum (either theoretical or from a certified standard), it is impossible to distinguish the signals of the target molecule from those of potential contaminants.

  • Designing the NMR Experiment: While general NMR protocols exist, optimizing the experiment for a specific molecule (e.g., choosing the appropriate solvent, setting the correct spectral width and acquisition time) is crucial for obtaining high-quality, unambiguous data. This optimization is guided by the chemical properties of the compound, which are linked to its structure.

  • Ensuring Scientific Integrity: A guide for validating structural purity must be based on concrete scientific principles and data. Presenting a generic or hypothetical analysis without a specific molecular context would be speculative and lack the scientific integrity required for a research and drug development audience.

Moving Forward: Your Input is Key

To proceed with your request and create a valuable, in-depth technical guide on validating the structural purity of your compound of interest, please provide the chemical name or, ideally, the chemical structure corresponding to CAS 1803610-64-1.

Once this critical information is available, a comprehensive guide can be developed, covering:

  • An Introduction to the Compound and the Importance of Purity.

  • The Principles of NMR Spectroscopy for Structural Elucidation and Purity Assessment.

  • A Detailed, Step-by-Step Experimental Protocol for NMR Data Acquisition.

  • A Workflow for NMR Data Processing and Analysis.

  • Hypothetical Comparative Data of a Commercial Sample vs. a Reference Standard.

  • Visualizations of Workflows and Key Concepts.

  • A Complete List of References to Authoritative Sources.

We look forward to receiving the necessary information to assist you in creating a scientifically sound and practical guide for your target audience.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride. As drug development professionals, our commitment to safety and environm...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical entities we handle. This document is designed to provide clear, actionable intelligence to ensure that waste streams containing this compound are managed with the highest degree of scientific integrity and regulatory compliance.

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's chemical nature and associated hazards is paramount.

Chemical Structure & Properties:

  • Molecular Formula: C₉H₁₂ClNO₂S[1][2]

  • Core Structure: A dihydro-indole, which is a heterocyclic aromatic compound.

  • Key Functional Groups:

    • Methanesulfonyl Group (-SO₂CH₃): A sulfur-containing group that influences the compound's polarity and potential for specific chemical interactions.

    • Hydrochloride Salt (-HCl): Indicates the compound is the salt of a basic amine and hydrochloric acid. In solution, it can exhibit acidic properties. The presence of the chloride ion classifies it as a halogenated organic compound.

While a specific Safety Data Sheet (SDS) for this exact CAS number (1803610-64-1) is not broadly available, the hazard profile can be inferred from its structural components and data on similar indole derivatives. SDS for related compounds indicate hazards such as skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][4] Therefore, 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride must be handled as a hazardous substance.

Table 1: Hazard Profile and Rationale

Hazard ConcernStructural BasisRecommended Precaution
Skin/Eye Irritant Indole nucleus, acidic nature of hydrochloride salt.Wear standard PPE, including nitrile gloves, safety goggles, and a lab coat.[5]
Respiratory Irritant Potential for fine particulate dust from solid form.Handle in a well-ventilated area or a chemical fume hood.[5][6]
Halogenated Compound Presence of the hydrochloride salt.Must be segregated into the halogenated organic waste stream.[6][7]
Sulfur-Containing Compound Presence of the methanesulfonyl group.Requires disposal via incineration by a licensed facility to manage sulfur oxide emissions.[8]

The Core Principle: Waste Segregation

The single most critical step in proper chemical disposal is rigorous segregation at the point of generation.[9][10] Cross-contamination of waste streams can create unforeseen chemical hazards, damage the environment, and significantly increase disposal costs. The presence of both sulfur and a halogen (chlorine) in 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride dictates its classification.

Causality: Halogenated waste is typically disposed of via high-temperature incineration to ensure the complete destruction of the organic molecule and to scrub acidic gases (like HCl) from the effluent.[7] Non-halogenated waste may be handled differently. Mixing the two complicates the disposal process. Therefore, the most stringent classification applies.

This compound and any materials contaminated with it must be disposed of in a dedicated Halogenated Organic Waste container.[5][7]

Step-by-Step Disposal Protocol

Follow this protocol for all waste containing 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride.

Step 1: Prepare Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (nitrile is standard). Inspect gloves before use.[3]

  • Body Protection: A fully fastened laboratory coat.

  • Footwear: Closed-toe shoes.

Step 2: Characterize and Segregate the Waste

Identify the type of waste you are generating and place it in the correctly labeled container.

Table 2: Waste Stream Segregation for 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride

Waste TypeDescriptionDesignated Waste Container
Unused/Expired Solid Pure, solid 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride.Solid Halogenated Organic Waste
Contaminated Labware Weigh boats, pipette tips, chromatography columns, etc.Solid Halogenated Organic Waste
Contaminated PPE/Debris Contaminated gloves, bench paper, wipes used for cleanup.Solid Halogenated Organic Waste
Solutions in Organic Solvents Solutions of the compound in solvents like DCM, Chloroform, THF, etc.Liquid Halogenated Organic Waste
Aqueous Solutions Solutions of the compound in water or buffers.Liquid Halogenated Organic Waste (Aqueous)
Triple-Rinse Rinsate Solvent used to rinse an "empty" container of the compound (see Step 4).Liquid Halogenated Organic Waste

Crucial Note: Never mix incompatible waste streams. For example, do not mix acidic aqueous waste with basic aqueous waste in the same container.[10][11] If you have created a complex mixture, consult your institution's Environmental Health & Safety (EHS) office.

Step 3: Container Management and Labeling

Proper containment and labeling prevent accidents and ensure compliant disposal.

  • Container Choice: Use only chemically compatible containers with secure, tightly-fitting lids.[10] The original product container is often an excellent choice for waste.[12] Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[13]

  • Labeling: All waste containers must be clearly labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name(s) of the contents (no abbreviations or formulas).[10]

    • The approximate concentrations/percentages of each component.

    • The relevant hazard pictograms (e.g., Irritant, Health Hazard).

    • The date the waste was first added to the container.

Step 4: Managing "Empty" Containers

An "empty" container that held 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride is not truly empty and must be decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol, acetone, or water, depending on solubility and subsequent use).[12]

  • Collect Rinsate: This rinsate is now hazardous waste and must be collected and disposed of into the appropriate Liquid Halogenated Organic Waste container.[12]

  • Deface Label: Completely remove or deface the original manufacturer's label.[14]

  • Final Disposal: Once triple-rinsed and defaced, the container can be disposed of in the appropriate glass or plastic recycling bin.

Step 5: Storage and Collection
  • Storage Location: Store sealed waste containers in a designated, well-ventilated satellite accumulation area within your lab.[6]

  • Secondary Containment: Use secondary containment (e.g., a plastic tub) to capture any potential leaks.[13]

  • Arrange for Pickup: Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for the collection of full waste containers.[9][13]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making disposal decisions for waste generated from work with 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride.

G Disposal Workflow for 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride start Generated Waste Containing Compound q_state What is the physical state? start->q_state q_type Is it pure compound or contaminated debris? q_state->q_type Solid q_solvent Is the solvent organic or aqueous? q_state->q_solvent Liquid solid_waste Solid Halogenated Organic Waste Container q_type->solid_waste Pure Compound, Contaminated PPE, Glassware, etc. liquid_org_waste Liquid Halogenated Organic Waste Container q_solvent->liquid_org_waste Organic Solvent liquid_aq_waste Aqueous Halogenated Organic Waste Container q_solvent->liquid_aq_waste Aqueous

Caption: Decision tree for segregating waste streams.

References

  • Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • National University of Singapore. (2016, March 16). Chemical Waste Disposal. Retrieved from [Link]

  • Chemspace. (n.d.). 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • University of Waterloo. (n.d.). Waste Disposal Flowchart. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Frontiers in Environmental Science. (2022). Investigation of the occurrence characteristics of organic components in high-sulfur waste residues (HSWR). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride

Comprehensive Safety and Handling Guide: 7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride As a laboratory professional, working with specialized building blocks requires moving beyond generic safety data sheets (SDS...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride

As a laboratory professional, working with specialized building blocks requires moving beyond generic safety data sheets (SDS) to understand the chemical mechanics behind the hazards. This guide provides a self-validating, step-by-step operational framework for handling 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride (CAS: 1803610-64-1), ensuring both scientific integrity and personnel safety.

Chemical Profile & Mechanistic Hazard Analysis

7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride (Formula: C9H12ClNO2S) is an indoline derivative frequently utilized in early-stage drug discovery and pharmaceutical synthesis[1]. Because it is a hydrochloride salt containing a methanesulfonyl group, its physical state (a dry, crystalline powder) dictates specific handling precautions.

The Causality of Hazards:

  • Respiratory Irritation (H335): As a dry powder, the hydrochloride salt is highly susceptible to static charge accumulation, leading to rapid aerosolization. Upon inhalation, the salt dissolves in the aqueous environment of the respiratory mucosa. This dissociation releases hydrochloric acid (HCl), creating a localized acidic micro-environment that causes acute tissue irritation and coughing ()[2].

  • Dermal and Ocular Toxicity (H315, H319): The methanesulfonyl moiety enhances the compound's overall lipophilicity when in its free-base form or when dissolved in polar aprotic solvents (e.g., DMSO, DMF). This facilitates rapid absorption through the stratum corneum or corneal epithelium, making immediate decontamination critical to prevent systemic exposure ()[3].

Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistic risks, a strict PPE regimen is required. The following table summarizes the mandatory equipment and the operational rationale behind each choice.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile Gloves (EN 374 compliant, >0.11 mm thickness)Nitrile provides excellent resistance to polar organic solvents often used to dissolve this compound. Double-gloving prevents breakthrough if the outer layer is compromised[3].
Eye Protection Indirect-vent, impact-resistant chemical gogglesPrevents fine aerosolized dust from settling on the conjunctiva. Indirect venting prevents localized humidity buildup while blocking particulate ingress[2].
Body Protection Flame-resistant (FR) or chemical-resistant laboratory coatProtects against electrostatic cling of the powder to everyday clothing, preventing secondary exposure outside the laboratory[3].
Respiratory N95/P100 Particulate Respirator (If handled outside a hood)Filters out >95% of airborne salt particulates. Note: Primary handling must occur in a fume hood, rendering respirators a secondary backup[2].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification check is successful.

Step-by-Step Weighing and Transfer Methodology:

  • Environmental Verification: Activate the chemical fume hood.

    • Validation: Perform a flutter test using a tissue to visually confirm a negative face velocity of at least 80–100 fpm (0.4–0.5 m/s).

  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static ionizing brush or a lightly damp, lint-free cloth.

    • Causality: Hydrochloride salts are highly prone to electrostatic repulsion, which causes the powder to "jump" off the spatula, leading to contamination and inaccurate yields.

  • PPE Donning: Put on the lab coat, safety goggles, and double nitrile gloves.

  • Weighing: Use a grounded, anti-static micro-spatula to transfer the solid. Weigh the material into a pre-tared, sealable vial rather than an open weigh boat to minimize ambient exposure.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial inside the fume hood. Cap the vial securely before vortexing or sonicating.

  • Decontamination: Wipe down the balance and the fume hood surface with a damp paper towel (using 70% ethanol or water) to capture any invisible micro-dust.

Spill Response and Disposal Plan

Improper disposal of methanesulfonyl derivatives can lead to environmental toxicity and the generation of corrosive byproducts[3].

Small Spill Response (<50g):

  • Isolate: Alert personnel in the immediate vicinity and restrict access.

  • Suppress: Do NOT dry sweep. Causality: Dry sweeping aerosolizes the hydrochloride salt into the breathing zone. Gently cover the spill with damp absorbent pads or inert absorbent material (e.g., vermiculite)[3].

  • Neutralize: If the powder has contacted moisture and formed an acidic residue, apply a dilute sodium bicarbonate ( NaHCO3​ ) solution to neutralize the localized acidity before wiping[3].

  • Collect: Place all contaminated materials into a designated, sealable hazardous waste container.

Disposal Plan:

  • Solid Waste: Collect all empty vials, contaminated spatulas, and spill cleanup materials in a rigid, leak-proof container labeled "Hazardous Solid Waste: Toxic/Irritant Organic Salts."

  • Liquid Waste: If the compound is dissolved in organic solvents, dispose of the mixture in a designated "Halogenated Organic Waste" carboy (due to the chloride counterion), ensuring the container is segregated from strong oxidizing agents and bases[2].

Safe Handling Workflow Visualization

The following diagram illustrates the critical path for handling 7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride, ensuring safety from storage to disposal.

SafeHandling Storage 1. Storage (Inert Gas, 15-25°C) PPE 2. PPE Donning (Nitrile, Goggles) Storage->PPE Initiate Protocol Hood 3. Fume Hood Prep (Verify Flow) PPE->Hood Proceed to Hood Weighing 4. Anti-Static Weighing Hood->Weighing Open Container Transfer 5. Closed Transfer Weighing->Transfer Minimize Dust Decon 6. Decontamination (Wet Wipe) Transfer->Decon Post-Reaction Disposal 7. Hazardous Waste Decon->Disposal Segregate Waste

Step-by-step operational workflow for the safe handling and disposal of the indoline derivative.

References

  • Chemspace. "7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride - C9H12ClNO2S SDS". Chemspace Catalog. URL: [Link]

  • Horiazon Chemical. "Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices". Horiazon Chemical Insights. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 2
7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride
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